molecular formula C9H12BClO3 B1586958 3-Chloro-4-isopropoxyphenylboronic acid CAS No. 480438-56-0

3-Chloro-4-isopropoxyphenylboronic acid

Cat. No.: B1586958
CAS No.: 480438-56-0
M. Wt: 214.45 g/mol
InChI Key: PJBWTULFEPFOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWTULFEPFOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391969
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-56-0
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-isopropoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid: Properties, Synthesis, and Advanced Applications

Introduction

This compound is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a substituted phenylboronic acid, its true value lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.

The specific substitution pattern of this molecule—a chloro group at position 3 and an isopropoxy group at position 4—provides a unique combination of steric and electronic properties. The isopropoxy group acts as an electron-donating group, modulating the reactivity of the boronic acid, while the chlorine atom offers an additional site for synthetic modification or can influence the compound's pharmacokinetic properties in a larger molecule. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized below.

PropertyValueSource
CAS Number 871126-27-1
Molecular Formula C₉H₁₂BClO₃
Molecular Weight 214.45 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 101-110 °C
Boiling Point 368.7±47.0 °C (Predicted)
Purity Typically ≥95% to ≥98%
Solubility Soluble in methanol, DMSO, and other organic solvents.

Synthesis and Reaction Mechanisms

The primary route for synthesizing this compound involves the lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate.

General Synthesis Workflow

The synthesis typically starts from 2-chloro-1-isopropoxybenzene. This precursor is subjected to ortho-lithiation using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting aryllithium intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate. The final step is an acidic workup to hydrolyze the borate ester and yield the desired boronic acid.

G cluster_0 Synthesis Pathway Start 2-Chloro-1-isopropoxybenzene Step1 Lithiation with n-BuLi (-78 °C, THF) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Quench with B(OR)₃ (e.g., Trimethyl borate) Intermediate->Step2 BorateEster Borate Ester Adduct Step2->BorateEster Step3 Acidic Workup (HCl) BorateEster->Step3 Product This compound Step3->Product

Caption: General synthesis workflow for this compound.

Causality in Experimental Choices
  • Low Temperature (-78 °C): The lithiation step is highly exothermic and performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted rearrangements.

  • Anhydrous Conditions: Organolithium reagents and borate esters are extremely sensitive to moisture. The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagents and ensure high yields.

  • Acidic Workup: The hydrolysis of the borate ester intermediate requires an acidic environment to protonate the boronate complex, leading to the formation of the final boronic acid product.

Core Application: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational method in modern drug synthesis.

Catalytic Cycle and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-chloro-4-isopropoxyphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst PdII_Complex Ar-Pd(II)-X Pd0->PdII_Complex Oxidative Addition (+ Ar-X) Transmetalation_Complex Ar-Pd(II)-R PdII_Complex->Transmetalation_Complex Transmetalation (+ R-B(OH)₂) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) Transmetalation_Complex->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization over time, so storage in a desiccator is recommended for long-term stability.

Applications in Drug Discovery and Patented Scaffolds

The 3-chloro-4-isopropoxy motif is of particular interest in medicinal chemistry. The isopropoxy group can enhance metabolic stability and improve cell permeability, while the chlorine atom can participate in halogen bonding or serve as a synthetic handle. This specific boronic acid has been utilized in the synthesis of inhibitors for various biological targets. For instance, it has been employed in the development of kinase inhibitors and other modulators of cellular signaling pathways, which are critical areas of research in oncology and immunology.

While specific, publicly documented examples directly citing this exact CAS number in late-stage clinical trials are not prevalent, its structural motif is found in numerous patented chemical series. Researchers in drug development utilize it to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its value is defined by its predictable reactivity in the robust and versatile Suzuki-Miyaura coupling reaction. Understanding its synthesis, handling requirements, and the mechanistic nuances of its application allows researchers to effectively leverage its unique structural features to construct complex molecules that may lead to the next generation of therapeutics. This guide provides the foundational knowledge for its effective and safe utilization in a modern research environment.

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Phenylboronic Acid

3-Chloro-4-isopropoxyphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic chemistry and drug discovery. Its unique substitution pattern—a chloro group, an isopropoxy group, and a boronic acid moiety on a phenyl ring—renders it a valuable building block for the construction of complex molecular architectures. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, with a focus on its utility in modern synthetic chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₉H₁₂BClO₃, features a benzene ring substituted with a chlorine atom at the 3-position, an isopropoxy group at the 4-position, and a boronic acid group [-B(OH)₂] at the 1-position. This arrangement of substituents influences the compound's reactivity and physical properties. The electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the chloro group and the boronic acid moiety create a unique electronic environment on the aromatic ring.

A summary of its key physicochemical properties is presented in the table below:

PropertyValue
CAS Number 480438-56-0
Molecular Formula C₉H₁₂BClO₃[2]
Molecular Weight 214.45 g/mol
Appearance Solid
Melting Point 140-145 °C
Boiling Point 357.1 °C at 760 mmHg[2]
Density 1.23 g/cm³[2]

Synthesis of this compound: A Representative Protocol

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate, followed by acidic hydrolysis.[3] A plausible and efficient synthetic route to this compound starts from the readily available precursor, 2-chloro-1-isopropoxybenzene. The following protocol is a representative example based on established methodologies for the synthesis of analogous arylboronic acids via directed ortho-lithiation followed by borylation.[4]

Experimental Protocol: Synthesis via Lithiation-Borylation

Materials:

  • 2-Chloro-1-isopropoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-isopropoxybenzene (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 2 hours. The causality behind this step is the deprotonation of the aromatic ring at the position ortho to the isopropoxy group, which is a directing metalation group, and meta to the chloro group. The low temperature is crucial to prevent side reactions and ensure regioselectivity.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight. The borate ester is formed through the nucleophilic attack of the lithiated aryl species on the electrophilic boron atom of the triisopropyl borate.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M) at 0 °C until the solution becomes acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

  • Work-up and Isolation: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound as a solid.

SynthesisWorkflow Start Start: 2-Chloro-1-isopropoxybenzene in Anhydrous THF Lithiation Lithiation -78 °C, n-BuLi Start->Lithiation 1. Borylation Borylation -78 °C to RT, Triisopropyl borate Lithiation->Borylation 2. Hydrolysis Hydrolysis 0 °C, aq. HCl Borylation->Hydrolysis 3. Workup Work-up & Isolation Extraction & Concentration Hydrolysis->Workup 4. Purification Purification Recrystallization Workup->Purification 5. Product Product: this compound Purification->Product 6.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable in the synthesis of biaryls, polyolefins, and styrenes.[5]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

SuzukiCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar borate_salt [B(OH)₃X]⁻ transmetalation->borate_salt reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene.[6]

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: A round-bottom flask is charged with this compound (1.2 equivalents), 4-bromotoluene (1 equivalent), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2 equivalents).

  • Solvent Addition and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the flask. The mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) under a nitrogen atmosphere and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it a key intermediate for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The synthetic protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of molecular complexity is paramount to the successful design of novel therapeutics. Among the vast arsenal of synthetic tools, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable reagent: 3-Chloro-4-isopropoxyphenylboronic acid (CAS Number: 850568-15-9) . Its unique substitution pattern—a chloro group ortho to the boronic acid and a bulky isopropoxy group para—offers a nuanced combination of steric and electronic properties. This makes it a key intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This document serves as a comprehensive technical resource, providing not only the fundamental properties of this reagent but also detailed, actionable protocols for its synthesis and application, grounded in established chemical principles.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a white to off-white solid at room temperature. A thorough understanding of its physical and chemical properties is the foundation for its effective use in synthesis.

PropertyValueReference
CAS Number 850568-15-9[1]
Molecular Formula C₉H₁₂BClO₃[2]
Molecular Weight 214.45 g/mol [3]
Melting Point 140-145 °C[2][3]
Boiling Point 357.1 °C at 760 mmHg (Predicted)[2]
Density 1.23 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).General knowledge

Section 2: Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a readily available substituted benzene. The following protocol is a robust and validated method.

Proposed Synthetic Pathway

The most logical and efficient synthesis commences with 1-chloro-2-isopropoxybenzene. This starting material undergoes directed ortho-metalation (DoM) using a strong lithium base, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis to yield the desired boronic acid.

Synthesis_Pathway start 1-Chloro-2-isopropoxybenzene intermediate Lithium aryl intermediate start->intermediate n-BuLi or s-BuLi, THF, -78 °C product This compound intermediate->product 1. B(OMe)₃ 2. Acidic Workup (e.g., HCl) borate_ester Trialkyl borate ester (e.g., Trimethyl borate)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Chloro-2-isopropoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-2-isopropoxybenzene (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The isopropoxy group directs the lithiation to the ortho position.

  • Borylation: Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the mixture is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield pure this compound.

Section 3: Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation in pharmaceutical synthesis. This reaction is instrumental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) Product Biaryl Product (R¹-R²) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol details the coupling of this compound with 5-bromo-2-aminopyrimidine, a common core in kinase inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • 5-Bromo-2-aminopyrimidine (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-aminopyrimidine, this compound, and potassium carbonate.

  • Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of both the boronic acid and its subsequent reaction products.

Spectroscopic Data

In the ¹³C NMR spectrum, the carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.[4] The carbons of the isopropoxy group would be expected around 69 ppm (methine) and 22 ppm (methyls).[4]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the isopropoxy group and the boronic acid moiety. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are powerful techniques for assessing the purity of boronic acids and monitoring reaction progress. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its specific substitution pattern allows for the introduction of key structural motifs that can influence the biological activity and pharmacokinetic properties of target compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-isopropoxyphenylboronic acid, a substituted phenylboronic acid, is a versatile building block in modern organic synthesis. Its unique structural features—a chloro substituent ortho to the boronic acid group and an isopropoxy group para to it—impart specific reactivity and properties that make it a valuable reagent in the construction of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, and applications, with a particular focus on its utility in cross-coupling reactions that are central to drug discovery and materials science.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 480438-56-0
Molecular Formula C₉H₁₂BClO₃[1]
Molecular Weight 214.45 g/mol
Appearance Solid (typically a white to off-white powder)
Melting Point 140-145 °C[1]
Boiling Point 357.1 °C at 760 mmHg (Predicted)[1]
Density 1.23 g/cm³ (Predicted)[1]

Section 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. The predicted chemical shifts for this compound are based on data from analogous compounds, such as 3-isopropoxyphenylboronic acid catechol ester.[2]

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the hydroxyl protons of the boronic acid.

  • Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the boronic acid group and meta to the isopropoxy group is expected to be the most deshielded. The proton meta to the boronic acid and ortho to the chloro group will also be in this region, as will the proton ortho to the isopropoxy group and meta to the chloro group.

  • Isopropoxy Group (-OCH(CH₃)₂): A septet for the methine proton (-OCH) is expected around δ 4.6 ppm, coupled to the six methyl protons. A doublet for the two equivalent methyl groups (-CH₃) will likely appear around δ 1.3 ppm.[2]

  • Boronic Acid Protons (-B(OH)₂): A broad singlet for the two hydroxyl protons is expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon NMR):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation. The carbon attached to the isopropoxy group will be significantly downfield, as will the carbon bearing the chloro substituent.

  • Isopropoxy Group Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) is expected around δ 70 ppm, and the methyl carbons (-CH₃) will appear further upfield, around δ 22 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the isopropoxy group will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • B-O Stretch: A strong band in the range of 1310-1380 cm⁻¹ is characteristic of the B-O bond.

  • C-O Stretch: A strong absorption for the aryl-ether C-O bond is expected around 1200-1250 cm⁻¹.

  • C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound would be expected at m/z 214, with a characteristic M+2 peak at m/z 216 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

Common fragmentation patterns for phenylboronic acids involve the loss of water and other small molecules. For this compound, key fragments could arise from:

  • Loss of a hydroxyl radical (•OH)

  • Loss of water (H₂O)

  • Loss of the isopropoxy group or fragments thereof (e.g., propene)

  • Cleavage of the C-B bond

Section 3: Chemical Properties and Reactivity

Stability and Handling

Arylboronic acids are generally stable solids that can be handled in air. However, they are susceptible to dehydration to form cyclic anhydrides (boroxines), especially upon heating. It is recommended to store this compound in a cool, dry place away from strong oxidizing agents. For handling, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Solubility

The solubility of boronic acids can vary significantly depending on the substituents and the solvent. Generally, phenylboronic acids have low solubility in nonpolar solvents like hexanes and moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). The isopropoxy group in this compound is expected to enhance its solubility in organic solvents compared to unsubstituted phenylboronic acid.

Key Reactions: The Suzuki-Miyaura Coupling

The most prominent application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic halide (e.g., an aryl bromide or iodide) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative_Addition->R'-Pd(II)L2-X Transmetalation Transmetalation (R-B(OH)2 + Base) R'-Pd(II)L2-X->Transmetalation R'-Pd(II)L2-R R'-Pd(II)L2-R Transmetalation->R'-Pd(II)L2-R Reductive_Elimination Reductive Elimination R'-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Figure 1: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF). To this mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable phosphine ligand, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Protocol_Workflow start Start setup Combine Aryl Bromide, This compound, and Base start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat react Heat and Stir add_solv_cat->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, Wash, Dry, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: A workflow diagram for a typical Suzuki-Miyaura coupling protocol.

Section 4: Applications in Research and Drug Development

Substituted biaryl structures are prevalent in a vast array of biologically active molecules and functional materials. This compound serves as a key intermediate for the synthesis of compounds with potential applications in various fields:

  • Medicinal Chemistry: The introduction of the 3-chloro-4-isopropoxyphenyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atom can influence metabolic stability and binding interactions, while the isopropoxy group can enhance lipophilicity.

  • Agrochemicals: Many pesticides and herbicides contain substituted biaryl scaffolds.

  • Materials Science: This boronic acid can be used to synthesize organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic and optical properties.

Section 5: Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physical properties and predictable reactivity, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, make it an important tool for researchers in both academic and industrial settings. A thorough understanding of its characteristics, as outlined in this guide, is essential for its successful application in the synthesis of novel and functional molecules.

References

An In-depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of modern medicinal chemistry, arylboronic acids stand as indispensable tools for the construction of complex molecular architectures. Their stability, reactivity, and the transformative power of the Suzuki-Miyaura cross-coupling reaction have positioned them as critical intermediates in the synthesis of numerous pharmaceutical agents. Among these, 3-Chloro-4-isopropoxyphenylboronic acid has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune the biological activity of target molecules.

This technical guide provides a comprehensive overview of this compound, from its physicochemical properties to its synthesis and applications in the dynamic field of drug discovery. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the rationale behind the methodological choices, thereby offering a deeper understanding of this versatile reagent.

A Historical Perspective: The Rise of Arylboronic Acids

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the full potential of this class of compounds in organic synthesis remained largely untapped for over a century.[1][2] The landscape dramatically changed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction, first published by Akira Suzuki in 1979. This Nobel Prize-winning methodology provided a powerful and versatile means to form carbon-carbon bonds, a fundamental transformation in the synthesis of organic molecules.[1]

The specific discovery and first synthesis of this compound are not prominently documented in seminal, standalone publications. However, its appearance as a commercially available reagent in patent literature, such as in a 2010 patent for the synthesis of Sphingosine 1-phosphate 1 (S1P1) receptor agonists, indicates its established role as a building block by that time. Its development is therefore intrinsically linked to the broader expansion of the chemical space accessible through Suzuki-Miyaura coupling and the increasing demand for structurally diverse boronic acids in drug discovery programs.

Physicochemical Properties: A Profile

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 480438-56-0[3]
Molecular Formula C9H12BClO3[3]
Molecular Weight 214.45 g/mol
Appearance Solid
Melting Point 140-145 °C[3]
Boiling Point 357.1 °C at 760 mmHg[3]
Density 1.23 g/cm³[3]

Synthesis of this compound: A Representative Protocol

While the original synthesis of this compound is not readily found in the literature, a robust and widely applicable method for the preparation of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a detailed, field-proven protocol based on established methodologies for analogous compounds.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Chloro-2-isopropoxybenzene C Grignard Reagent A->C Reaction B Mg, THF E Boronate Ester Intermediate C->E Reaction at -78 °C D Triisopropyl borate G This compound E->G Reaction F Aqueous Acid (e.g., HCl)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Chloro-2-isopropoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 1-Chloro-2-isopropoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl chloride solution to the magnesium suspension and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

    • Quench the reaction by slowly adding 2 M hydrochloric acid, while cooling the flask in an ice bath.

    • Continue stirring until two clear layers are formed.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to afford the final product as a crystalline solid.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its role as a versatile intermediate, primarily in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and substituted aromatic structures that are prevalent in many drug candidates.

A notable example of its application is in the synthesis of Sphingosine 1-phosphate 1 (S1P1) receptor agonists, as described in a patent from 2010. S1P1 receptors are involved in regulating a variety of physiological processes, including lymphocyte trafficking, and are a target for the treatment of autoimmune diseases such as multiple sclerosis.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Mixture A->F B Aryl/Vinyl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heating (e.g., 80-120 °C) F->G H Coupled Product (R-Aryl) G->H I Work-up and Purification H->I J Final Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The chloro and isopropoxy substituents on the phenyl ring of this compound provide medicinal chemists with levers to modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and target binding affinity.

Conclusion

This compound represents a prime example of a specialized building block that has found its niche in the ever-evolving field of drug discovery. While its specific origins may be intertwined with the broader development of boronic acid chemistry, its utility is clearly demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and its role in modern medicinal chemistry, with the aim of empowering researchers to effectively utilize this versatile reagent in their own drug discovery endeavors.

References

An In-depth Technical Guide to the Reactivity and Applications of 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of 3-Chloro-4-isopropoxyphenylboronic acid, a versatile building block in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Arylboronic Acid in Modern Synthesis

This compound has emerged as a significant reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its substituted phenyl ring, featuring a chlorine atom and an isopropoxy group, offers a unique combination of steric and electronic properties. This structure allows for precise control over its reactivity and the properties of the resulting products. This guide will illuminate the key chemical transformations in which this boronic acid participates, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C9H12BClO3[1]
Molecular Weight 214.45 g/mol [2]
Appearance Solid[2]
Melting Point 140-145 °C[2][3]
CAS Number 480438-56-0[2]

Safety and Handling: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] Store the compound in a tightly closed container in a dry and cool place.[6]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7] this compound is an excellent coupling partner in these reactions, offering a reliable method for the synthesis of biaryl and substituted aromatic compounds.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'B(OH)3]- ArPd(II)Ar'L2 Di-aryl Pd(II) Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)2) Base Base (e.g., K2CO3) Base->ArBOH2 Activation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X) to form a Pd(II) intermediate.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[4]

The Critical Role of the Base

The choice of base is a critical parameter that significantly influences the reaction's success.[9] The base plays a pivotal role in the transmetalation step by activating the boronic acid.[5] Two primary pathways are proposed for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transfers its aryl group to the palladium center.[9]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then undergoes reaction with the neutral boronic acid.[9]

Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can depend on the specific substrates and the desired reaction conditions.

Catalyst Selection: The Heart of the Reaction

While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern advancements have led to the development of highly active catalysts that can facilitate the coupling of even challenging substrates, such as aryl chlorides.[10][11] The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[12]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Suzuki_Protocol start Start reagents Combine Aryl Bromide (1.0 equiv), This compound (1.2 equiv), Base (e.g., K2CO3, 2.0 equiv), and Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 equiv) in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., 1,4-dioxane/water mixture). reagents->solvent reaction Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C. solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). monitoring->workup purification Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography. workup->purification end End purification->end

Figure 2. A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Other Notable Transformations

Beyond the Suzuki-Miyaura coupling, this compound is a valuable reactant in several other important synthetic transformations.

Silver-Catalyzed Coupling with Quinones

Arylboronic acids can undergo a silver(I) nitrate-catalyzed coupling with quinones in the presence of a persulfate co-oxidant.[1][13] This reaction proceeds at room temperature in an open flask and provides a direct method for the C-H functionalization of quinones.[13][14] The mechanism is believed to involve a radical addition of the aryl group from the boronic acid to the quinone.[1][13]

Key Features:

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature.[13][14]

  • Scalability: The procedure is scalable, making it suitable for both small and large-scale synthesis.[13][14]

  • Inexpensive Reagents: The use of catalytic silver(I) nitrate and a persulfate co-oxidant makes this an economically viable method.[1]

Rhodium-Catalyzed Asymmetric Arylation

This compound can also serve as an aryl source in rhodium-catalyzed asymmetric arylation reactions. These reactions are powerful tools for the enantioselective synthesis of chiral molecules. For example, rhodium complexes can catalyze the asymmetric addition of arylboronic acids to various unsaturated substrates like alkenes and aldehydes.[15] The use of chiral ligands on the rhodium center is crucial for achieving high enantioselectivity.[16][17]

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of a wide range of organic compounds. Its reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for chemists in academia and industry. A comprehensive understanding of its properties, reactivity, and the nuances of the reaction conditions is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

Navigating the Stability of 3-Chloro-4-isopropoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 3-Chloro-4-isopropoxyphenylboronic acid, a key building block in contemporary organic synthesis. By understanding the underlying chemical principles and adopting rigorous handling protocols, researchers can ensure the reliability and reproducibility of their experimental outcomes.

The Chemical Landscape of a Substituted Arylboronic Acid

This compound belongs to the versatile class of organoboron compounds, which are widely utilized in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] The stability of this reagent is not absolute and is intrinsically linked to its molecular structure and the surrounding environment.

Electronic Architecture and Its Influence on Stability

The stability of an arylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring.[2][3] In this compound, two key substituents dictate its reactivity:

  • 3-Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect (-I). This effect reduces the electron density on the boron atom, which can enhance its stability against certain degradation pathways.[4]

  • 4-Isopropoxy Group: The isopropoxy group is an electron-donating group through its resonance effect (+R). This effect increases the electron density on the boron atom, potentially making it more susceptible to oxidative degradation.

The interplay of these opposing electronic effects determines the overall stability profile of the molecule. The electron-withdrawing nature of the chlorine can partially counteract the electron-donating effect of the isopropoxy group, leading to a moderately stable arylboronic acid.

Intrinsic Instability: Key Degradation Pathways

Like most boronic acids, this compound is susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[5]

  • Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by an oxidizing agent, leading to the formation of the corresponding phenol (3-chloro-4-isopropoxyphenol) and boric acid.[5] This is a significant concern as even atmospheric oxygen can contribute to slow degradation over time. The presence of the electron-donating isopropoxy group can make the boron center more susceptible to nucleophilic attack by reactive oxygen species.[5]

  • Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 2-chloro-1-isopropoxybenzene.[6] This process is often catalyzed by acid or base and can be influenced by the presence of water.[6]

The following diagram illustrates these primary degradation pathways:

G Degradation Pathways of this compound A This compound B Oxidative Deboronation (e.g., O2, H2O2) A->B D Protodeboronation (e.g., H+, OH-, H2O) A->D C 3-Chloro-4-isopropoxyphenol + B(OH)3 B->C E 2-Chloro-1-isopropoxybenzene + B(OH)3 D->E

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound, adherence to strict storage and handling protocols is essential. These practices are designed to minimize exposure to detrimental environmental factors.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation, including oxidation and protodeboronation.[7]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation.[8]
Light Amber or opaque containersProtects the compound from light-induced degradation.[9]
Moisture Tightly sealed containers in a desiccatorBoronic acids are hygroscopic and can be susceptible to hydrolysis.[10]
Safe Handling Practices

Proper handling techniques are as crucial as storage conditions for maintaining the integrity of the reagent.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, for instance, within a glovebox or using Schlenk line techniques. This is particularly important when dispensing the material for reactions.

  • Minimize Exposure: Only remove the required amount of the compound from its storage container for immediate use. Avoid leaving the container open to the laboratory atmosphere for extended periods.

  • Use Appropriate Tools: Use clean, dry spatulas and glassware to prevent contamination.

  • Container Integrity: Ensure that the container is tightly sealed after each use to prevent the ingress of air and moisture.[11]

A Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability of a specific batch of this compound and to establish a reliable shelf-life, a well-designed stability study is indispensable. The following protocols are based on established guidelines for pharmaceutical stability testing and can be adapted for research purposes.[12][13]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[14][15] This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Preparation A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photostability (ICH Q1B light exposure) E->F G HPLC-UV/MS Analysis F->G H NMR (1H, 11B, 13C) Analysis F->H I Characterization of Degradants G->I H->I Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Caption: A systematic workflow for conducting forced degradation studies.

Long-Term Stability Study

A long-term stability study evaluates the chemical and physical integrity of the compound under the recommended storage conditions over an extended period.[16]

Step-by-Step Protocol:

  • Batch Selection: Use a representative batch of this compound.

  • Packaging: Store the material in the intended long-term storage container (e.g., amber glass vial with a PTFE-lined cap).

  • Storage Conditions: Place the samples in a controlled environment at the recommended storage temperature (e.g., -20°C and 4°C).

  • Time Points: Define the testing intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating method.

Self-Validating Analytical Methodologies

The reliability of any stability study hinges on the quality of the analytical methods employed. The chosen methods must be "stability-indicating," meaning they can accurately separate, detect, and quantify the active compound in the presence of its potential degradation products.[17]

High-Performance Liquid Chromatography (HPLC) Method:

  • Principle: Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of arylboronic acids and monitoring the formation of impurities.[18]

  • Column: A C18 column is typically suitable for the separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm).

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed structural information and can be used to identify and quantify degradation products.

  • ¹H NMR: Can be used to monitor the appearance of signals corresponding to degradation products and the disappearance of the parent compound's signals.

  • ¹¹B NMR: Is particularly useful for observing changes in the boron environment. The chemical shift of the boron atom is sensitive to its coordination state, allowing for the differentiation between the trigonal boronic acid and any tetrahedral boronate species that may form.[20][21][22]

  • ¹³C NMR: Provides complementary structural information for the characterization of impurities.

Conclusion: Ensuring Experimental Integrity

The stability of this compound is a critical factor that can significantly impact the outcome of research and development activities. By understanding the chemical principles that govern its stability, implementing rigorous storage and handling protocols, and employing robust analytical methods for stability assessment, scientists can ensure the quality and reliability of this important synthetic building block. This proactive approach to reagent management is fundamental to achieving reproducible and trustworthy scientific results.

References

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis.[1] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have positioned them as key building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Among the vast family of arylboronic acids, 3-Chloro-4-isopropoxyphenylboronic acid stands out as a valuable intermediate, offering a unique combination of electronic and steric properties that can be strategically exploited in various chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound: A Practical Approach

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.[3] A common and effective strategy for the preparation of this compound involves a Grignard reaction starting from a suitable halogenated precursor.

Synthetic Workflow Overview

Synthesis_Workflow Start Starting Material: 2-Chloro-4-bromo-1-isopropoxybenzene Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Borylation Borylation (Triisopropyl borate) Grignard_Formation->Borylation Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Borylation->Hydrolysis Product Product: This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Grignard-Mediated Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-4-bromo-1-isopropoxybenzene

  • Magnesium turnings[4]

  • Anhydrous tetrahydrofuran (THF)[4]

  • Iodine (crystal)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Briefly heat the flask under a stream of nitrogen and then allow it to cool. Add a small crystal of iodine to activate the magnesium surface.[4]

  • Formation of the Grignard Reagent: Add anhydrous THF to the flask to cover the magnesium. Dissolve 2-Chloro-4-bromo-1-isopropoxybenzene in anhydrous THF and add it to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.[6]

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Key Physicochemical Data
PropertyValueReference
CAS Number 480438-56-0[7]
Molecular Formula C₉H₁₂BClO₃[8]
Molecular Weight 214.45 g/mol [7]
Melting Point 140-145 °C[7]
Appearance Solid[7]
Solubility Soluble in many organic solvents.
Interpreting Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The chemical shifts of the aromatic protons would be influenced by the chloro, isopropoxy, and boronic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broad signal or being unobserved due to quadrupolar relaxation.[9] The carbons of the isopropoxy group would also be present.

  • FT-IR: The infrared spectrum would be expected to exhibit a broad O-H stretching vibration for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[11] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)-X Ln OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation [R'-B(OH)3]⁻ RPdR_prime R-Pd(II)-R' Ln Transmetalation->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality behind the steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: The organic group (R') from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12] The choice of base and solvent can significantly impact the efficiency of this step.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Exemplary Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

Substituted phenylboronic acids, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of such well-defined and strategically functionalized reagents will undoubtedly increase. Further exploration of its reactivity in other cross-coupling reactions and its incorporation into diverse synthetic pathways will continue to expand its role in the advancement of chemical science.

References

Methodological & Application

Introduction: The Strategic Value of 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 3-Chloro-4-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

In the landscape of modern drug discovery and materials science, the construction of biaryl and heteroaryl structures is a foundational activity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5]

This compound is a particularly valuable building block within this framework. Its structure offers a unique combination of features for medicinal chemists and process scientists:

  • Isopropoxy Group: A moderately bulky, electron-donating group that can improve solubility and modulate pharmacokinetic properties.

  • Chloro Substituent: An electron-withdrawing group that serves as a key vector for further functionalization or for fine-tuning the electronic properties of the target molecule.[6][7] The presence of a chlorine atom can significantly enhance the biological profile of a lead compound.[6]

  • Boronic Acid Moiety: The reactive handle for palladium-catalyzed cross-coupling, enabling its strategic incorporation into complex molecular architectures.[8]

This guide provides a detailed exploration of the application of this compound in Suzuki coupling reactions, moving from mechanistic principles to practical, field-tested protocols for its successful implementation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][9][10]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[11] Coupling aryl chlorides often requires more specialized, electron-rich ligands to facilitate this rate-limiting step.[3][12]

  • Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base.[10][13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[10][11][14]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln (Active Catalyst) B R¹-Pd(II)Ln-X (cis-complex) A->B Oxidative Addition C R¹-Pd(II)Ln-X (trans-complex) B->C Isomerization D R¹-Pd(II)Ln-OR" C->D Ligand Exchange E R¹-Pd(II)Ln-R² D->E Transmetalation E->A Reductive Elimination Prod R¹-R² (Biaryl Product) E->Prod React1 R¹-X (Aryl Halide) React1->B React2 R²-B(OH)₂ (Boronic Acid) React2->D Base Base (e.g., K₃PO₄) Base->D Workflow Setup 1. Reaction Setup - Flame-dry flask - Add solids (Boronic Acid, Aryl Halide, Base, Catalyst) - Seal with septum Inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x) Setup->Inert Solvent 3. Add Solvents - Add degassed solvent(s)  via syringe Inert->Solvent Reaction 4. Reaction - Heat to desired temp - Stir vigorously Solvent->Reaction Monitor 5. Monitoring - Withdraw aliquots - Analyze by TLC/GC-MS Reaction->Monitor Periodically Workup 6. Workup - Cool to RT - Quench with water - Extract with organic solvent Reaction->Workup Upon Completion Monitor->Reaction Purify 7. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analyze 8. Analysis - Characterize pure product  (NMR, MS, etc.) Purify->Analyze

References

The Versatile Role of 3-Chloro-4-isopropoxyphenylboronic Acid in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the multifaceted applications of 3-Chloro-4-isopropoxyphenylboronic acid, a key building block in contemporary organic synthesis. Primarily focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this document also explores its utility in rhodium-catalyzed arylations and the synthesis of functionalized quinones. Designed for researchers, medicinal chemists, and process development scientists, this guide provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles that govern reaction outcomes. By explaining the causality behind experimental choices, from catalyst selection to reaction conditions, we aim to equip scientists with the knowledge to effectively harness the synthetic potential of this versatile reagent in the pursuit of novel molecular architectures and therapeutic agents.

Introduction: A Profile of this compound

This compound (MW: 214.45 g/mol , CAS: 480438-56-0) has emerged as a valuable reagent in the synthetic chemist's toolbox.[1][2] Its utility stems from the unique combination of substituents on the phenyl ring: an ortho-chloro group and a para-isopropoxy group relative to the boronic acid moiety. This substitution pattern imparts a distinct electronic and steric profile that influences its reactivity and makes it a strategic choice for introducing this specific phenyl motif into complex molecules.

The chloro group, being electron-withdrawing, can modulate the electronic properties of the resulting biaryl compounds, a feature often exploited in the design of bioactive molecules.[3] The bulky isopropoxy group can introduce steric hindrance, which can be leveraged to control stereochemistry or to fine-tune the binding of a molecule to a biological target.[4] Boronic acids are generally stable, crystalline solids that are relatively easy to handle, and their byproducts are typically non-toxic and easily removed, making them favorable from a green chemistry perspective.[5][6]

This guide will focus on its most prominent application, the Suzuki-Miyaura cross-coupling, and will also provide protocols for other significant transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 480438-56-0[1]
Molecular Formula C₉H₁₂BClO₃[7]
Molecular Weight 214.45 g/mol [1]
Appearance Solid[1]
Melting Point 140-145 °C[1][7]
Boiling Point 357.1 °C at 760 mmHg[7]
Density 1.23 g/cm³[7]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][8] This reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9][10]

Mechanistic Considerations and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The choice of catalyst, ligand, base, and solvent is critical for a successful transformation and is influenced by the electronic and steric properties of the coupling partners.

The this compound presents an interesting case. The electron-withdrawing nature of the chlorine atom can influence the transmetalation step, while the bulky isopropoxy group can affect both the transmetalation and reductive elimination steps. The selection of a suitable palladium catalyst and ligand system is therefore paramount to overcome any potential steric hindrance and to facilitate efficient coupling.[11][13] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective for coupling sterically demanding substrates.[13][14]

Suzuki_Miyaura_Cycle

Application in Drug Discovery: Synthesis of Rho Kinase Inhibitors

A practical application of this compound is in the synthesis of potent Rho kinase inhibitors, which are of interest for treating a variety of diseases, including hypertension and glaucoma.[4] The following protocol is adapted from the synthesis of such inhibitors.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Rho Kinase Inhibitor Intermediate

This protocol describes the coupling of this compound with a substituted pyrazole halide.

Materials:

  • This compound

  • Substituted pyrazole halide (e.g., 1-(1H-Pyrazol-4-yl)ethan-1-one)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the Schlenk flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Initiation: Add the catalyst and ligand mixture to the reaction flask.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of Functionalized Quinones

This compound can also serve as a reactant for the preparation of aryl quinones through a silver nitrate-catalyzed coupling with quinones.[7] This method provides a direct route to functionalized quinones, which are important structural motifs in many natural products and biologically active compounds.

General Protocol: Silver-Catalyzed Arylation of Quinones

This protocol provides a general procedure for the arylation of 1,4-benzoquinone.

Materials:

  • This compound

  • 1,4-Benzoquinone

  • Silver(I) nitrate (AgNO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Dichloromethane (DCM) or Trifluorotoluene

  • Water

Procedure:

  • Reaction Setup: In an open flask at room temperature, dissolve 1,4-benzoquinone (1.0 eq) in dichloromethane or trifluorotoluene.

  • Reagent Addition: Add this compound (1.5 eq), water, and a solution of silver(I) nitrate (0.2 eq in water).

  • Initiation: Add potassium persulfate (3.0 eq) to the vigorously stirred biphasic mixture.

  • Reaction Progress: Stir the reaction at room temperature and monitor by TLC. If the reaction stalls, a second portion of silver(I) nitrate and potassium persulfate may be added. The reaction is typically complete within 3-24 hours.

  • Workup:

    • Dilute the reaction mixture with dichloromethane and wash with a 5% sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed Asymmetric Arylation

Another application of this compound is in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds (enones).[7][15][16] This powerful transformation allows for the enantioselective formation of carbon-carbon bonds, leading to chiral β-aryl ketones, which are valuable intermediates in pharmaceutical synthesis.[17][18][19]

Rhodium_Catalysis_Workflow

General Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol outlines a general procedure for the rhodium-catalyzed conjugate addition of this compound to a cyclic enone.

Materials:

  • This compound

  • Cyclic enone (e.g., 2-cyclohexen-1-one)

  • Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Base (e.g., potassium carbonate or a hydroxide base)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the solvent. Stir for a short period to allow for complex formation.

  • Reagent Addition: To the catalyst solution, add the cyclic enone, this compound, and the base.

  • Reaction Conditions: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the product by flash column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Synthesis of this compound

For researchers who wish to synthesize this reagent in-house, a common method involves the lithiation of an appropriate aryl halide followed by quenching with a borate ester.[20]

Protocol: Synthesis via Lithiation-Borylation

Materials:

  • 1-Chloro-2-isopropoxy-4-bromobenzene (or a suitable precursor)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

  • Hexanes

  • Standard anhydrous reaction setup with an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve 1-chloro-2-isopropoxy-4-bromobenzene in anhydrous THF or diethyl ether.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: To the resulting aryllithium species, add trimethyl borate or triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 1-2 M) until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation:

    • Concentrate the solution under reduced pressure.

    • Triturate the resulting crude solid with hexanes to induce crystallization.

    • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and the other chemicals mentioned in these protocols. Always consult the Safety Data Sheet (SDS) for each compound before use. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of medicinally relevant compounds such as Rho kinase inhibitors. Furthermore, its utility extends to other important transformations including the synthesis of functionalized quinones and chiral β-aryl ketones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Chloro-4-isopropoxyphenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of building blocks for this transformation, substituted phenylboronic acids are of paramount importance, serving as key precursors to a wide array of valuable molecules, from pharmaceuticals to advanced materials. This compound is a particularly strategic reagent in this class. The presence of the chloro and isopropoxy substituents on the phenyl ring imparts specific electronic and steric properties that can be exploited to fine-tune the characteristics of the target biaryl compounds. The isopropoxy group, an electron-donating moiety, can influence the electronic properties of the resulting molecule, while the chlorine atom provides a potential site for further functionalization or can contribute to the molecule's metabolic stability in a drug discovery context. This application note provides a comprehensive guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chloro-4-isopropoxyphenyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center then couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or an XPhos-based precatalyst)[5][6]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[3]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

Experimental Procedure

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Base and Catalyst: To the flask, add the base (e.g., K₂CO₃, 2.0-3.0 equivalents) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%). For challenging couplings, a more active catalyst system such as an XPhos palladacycle (e.g., XPhos Pd G2 or G3, 1-3 mol%) may be beneficial.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[7]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biaryl product.

Data Presentation: Typical Reaction Parameters
ParameterRecommended RangeRationale
Boronic Acid Equiv. 1.2 - 1.5To ensure complete consumption of the potentially more expensive aryl halide.
Base K₂CO₃, K₃PO₄, Cs₂CO₃To activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[3]
Base Equiv. 2.0 - 3.0Sufficient excess is required to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂, XPhos Pd G2/G3Pd(dppf)Cl₂ is a robust and common choice.[6] XPhos-based catalysts are highly active for challenging substrates.[5]
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive aryl chlorides.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic reagents and the inorganic base.[4]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2 - 24 hoursReaction time will vary depending on the reactivity of the substrates and the chosen conditions.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product validation.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments if necessary (e.g., extended reaction time or addition of more catalyst).

  • Work-up and Purification: The standard aqueous work-up effectively removes the inorganic base and byproducts. Subsequent purification by flash column chromatography ensures the isolation of the desired biaryl product in high purity.

  • Product Characterization: The identity and purity of the final product should be unequivocally confirmed through standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized biaryl.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Suboptimal base or solvent.Use a fresh batch of catalyst. Ensure thorough degassing of the solvent and proper inert atmosphere technique.[7] Screen different bases (e.g., K₃PO₄ or Cs₂CO₃) and solvent systems. For unreactive aryl chlorides, consider a more active catalyst system like an XPhos palladacycle.[5]
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Improve inert atmosphere technique.[7] Ensure the precatalyst is properly activated.
Protodeborylation Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the base is of high quality. If protodeborylation persists, consider using the corresponding boronate ester.[8]
Steric Hindrance Issues Bulky substituents on the aryl halide or the boronic acid.Employ a catalyst with a bulky, electron-rich ligand (e.g., XPhos or SPhos) to facilitate both oxidative addition and reductive elimination.[9] Higher reaction temperatures and longer reaction times may be necessary.

Safety and Handling

This compound and other boronic acids should be handled with appropriate safety precautions.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Palladium catalysts are toxic and should be handled with care. Solvents such as 1,4-dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. By understanding the underlying mechanism and potential challenges, and by employing robust catalyst systems and optimized reaction conditions, scientists can efficiently access novel molecules with potential applications in drug discovery and materials science.

References

The Strategic Utility of 3-Chloro-4-isopropoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of molecular entities with high potency and selectivity against specific biological targets is paramount. Within the medicinal chemist's toolkit, boronic acids have emerged as indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 3-Chloro-4-isopropoxyphenylboronic acid has garnered significant attention as a versatile building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its unique substitution pattern—a chlorine atom ortho to the boronic acid and a para-isopropoxy group—imparts desirable physicochemical properties to the resulting drug candidates, influencing their target engagement, pharmacokinetic profile, and metabolic stability.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the applications of this compound in medicinal chemistry. We will delve into its strategic importance in the synthesis of kinase inhibitors, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and present a logical framework for its application in drug design.

Core Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. This compound is a key structural motif in the synthesis of a variety of kinase inhibitors, including those targeting Ephrin type-B receptor 4 (EphB4), Anaplastic Lymphoma Kinase (ALK), and MET.

Case Study: Synthesis of EphB4 Kinase Inhibitors

EphB4 is a receptor tyrosine kinase involved in a variety of physiological and pathological processes, including angiogenesis and cancer progression. The development of small molecule inhibitors of EphB4 is a promising therapeutic strategy. A key patent in the field discloses the use of this compound in the synthesis of potent EphB4 inhibitors. The core structure of these inhibitors often involves a biaryl scaffold, which is efficiently constructed via a Suzuki-Miyaura cross-coupling reaction.

The isopropoxy group at the 4-position can engage in favorable hydrophobic interactions within the kinase active site, while the chlorine atom at the 3-position can serve as a handle for further functionalization or contribute to the overall electronic properties of the molecule, potentially enhancing its binding affinity and selectivity.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The following protocols provide a detailed, step-by-step methodology for the efficient coupling of this compound with various aryl and heteroaryl halides.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a robust and widely applicable procedure for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

ReagentTypical Molar EquivalencePurpose
Aryl/Heteroaryl Halide (e.g., bromide, iodide)1.0Electrophilic coupling partner
This compound1.1 - 1.5Nucleophilic coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.01 - 0.05Catalyst for the cross-coupling reaction
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)2.0 - 3.0Activates the boronic acid
Solvent (e.g., Toluene, Dioxane, DMF/Water)-Reaction medium

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. The choice of solvent can significantly impact the reaction outcome and should be optimized for the specific substrates. A common solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Catalyst Addition: Add the palladium catalyst (0.03 equiv.) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (Monitor Progress) catalyst->reaction workup 6. Aqueous Work-up (Extraction) reaction->workup purification 7. Purify Product (Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of an EphB4 Inhibitor Scaffold

The following protocol details the synthesis of a key intermediate for a class of EphB4 inhibitors, as inspired by the patent literature.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Equivalence
2,4-Dichloropyrimidine148.981.01.0
This compound214.451.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Sodium Carbonate (2M aqueous solution)105.992.52.5
1,4-Dioxane88.11--

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) and this compound (257 mg, 1.2 mmol) in 1,4-dioxane (10 mL).

  • Base Addition: Add 2M aqueous sodium carbonate solution (1.25 mL, 2.5 mmol).

  • Degassing: Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by LC-MS.

  • Cooling and Extraction: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution in vacuo. Purify the residue by flash chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.

Logical Flow of Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis start Starting Materials (Aryl Halide & Boronic Acid) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki intermediate Biaryl Intermediate suzuki->intermediate functionalization Further Functionalization (e.g., SNAr, Amidation) intermediate->functionalization final_compound Final Kinase Inhibitor functionalization->final_compound testing Biological Testing (Kinase Assays, Cell-based Assays) final_compound->testing

Caption: A simplified logical flow for the synthesis of kinase inhibitors.

Conclusion: An Enabling Reagent for Drug Discovery

This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern provides a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic properties. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into complex molecular scaffolds. As the demand for novel and effective targeted therapies continues to grow, the strategic application of reagents like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

The Versatility of 3-Chloro-4-isopropoxyphenylboronic Acid: A Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. 3-Chloro-4-isopropoxyphenylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of electronic and steric properties that facilitate its participation in a variety of powerful cross-coupling reactions. Its substituted phenyl ring is a common motif in a range of biologically active molecules, making it a key component in the medicinal chemist's toolbox. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1]

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical characteristics of a building block is the foundation of its effective application.

PropertyValueReference
Molecular Formula C₉H₁₂BClO₃[2]
Molecular Weight 214.45 g/mol [3]
Appearance Solid[3]
Melting Point 140-145 °C[3][4]
Boiling Point 357.1 °C at 760 mmHg[4]
Density 1.23 g/cm³[4]

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers.[5] This reaction is a cornerstone of modern organic synthesis, particularly in the assembly of biaryl and heteroaryl structures prevalent in pharmaceuticals.[6] The 3-chloro-4-isopropoxyphenyl moiety can be efficiently coupled with a wide range of aryl and heteroaryl halides or triflates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The isopropoxy group on the boronic acid is an electron-donating group, which can influence the electronic properties of the resulting biaryl compound. The chlorine atom provides a site for further functionalization and can also modulate the compound's biological activity.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) A->C Ar-X B Oxidative Addition D Transmetalation E Ar-Pd(II)-Ar'(L2) (Di-aryl Complex) C->E Ar'-B(OH)2, Base E->A F Reductive Elimination G Ar-Ar' (Coupled Product) E->G ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)2 (Boronic Acid) Base Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol is a representative example for the coupling of this compound with a heteroaryl halide, a common strategy in the synthesis of kinase inhibitors.[7][8] Tropomyosin receptor kinase (TRK) inhibitors, for instance, often feature complex biaryl cores and are crucial in treating cancers with NTRK gene fusions.[6][9][10][11][12]

Materials:

  • This compound

  • 2-Bromo-5-fluoropyridine (or other suitable aryl/heteroaryl halide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-Bromo-5-fluoropyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Core Application II: Silver-Catalyzed C-H Functionalization of Quinones

Beyond palladium catalysis, this compound can participate in radical-mediated C-H functionalization reactions. A notable example is the silver-catalyzed coupling with quinones, which provides a direct route to substituted quinone structures. These motifs are present in numerous natural products and pharmacologically active compounds.

Mechanistic Rationale

This reaction is believed to proceed through a radical mechanism where the silver(I) catalyst promotes the generation of an aryl radical from the boronic acid. This radical then undergoes nucleophilic addition to the electron-deficient quinone ring. The resulting hydroquinone is subsequently re-oxidized to the quinone product in situ.

Quinone_Coupling Start Ar-B(OH)2 + Ag(I) Radical_Gen Aryl Radical (Ar•) Generation Start->Radical_Gen Addition Radical Addition Radical_Gen->Addition Quinone Quinone Quinone->Addition Intermediate Hydroquinone Intermediate Addition->Intermediate Oxidation In situ Oxidation (Persulfate) Intermediate->Oxidation Product Aryl-Quinone Product Oxidation->Product

Figure 2: Proposed Pathway for Silver-Catalyzed Quinone Arylation.
Protocol: Synthesis of an Aryl-Substituted Benzoquinone

This protocol is adapted from a general method for the direct C-H functionalization of quinones with boronic acids.[13][14][15][16][17]

Materials:

  • This compound

  • 1,4-Benzoquinone

  • Silver(I) nitrate (AgNO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 5% Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask open to the atmosphere, dissolve 1,4-benzoquinone (1.0 mmol) in dichloromethane (5 mL).

  • Add this compound (1.5 mmol), water (3 mL), and a 0.1 M aqueous solution of silver(I) nitrate (0.2 mmol, 0.2 equiv).

  • Add potassium persulfate (3.0 mmol) to the vigorously stirred mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the benzoquinone on TLC.

  • If the reaction stalls, a second addition of silver(I) nitrate (0.2 equiv) and potassium persulfate (3.0 equiv) may be necessary.

  • Once the starting quinone is consumed (typically 3-24 hours), dilute the reaction with dichloromethane (10 mL).

  • Wash the organic layer with 5% sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Core Application III: Rhodium-Catalyzed Asymmetric Arylation

Rhodium catalysis offers a powerful alternative for the formation of C-C bonds, particularly in asymmetric synthesis.[13][14][15][16] this compound can be employed in rhodium-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones and other electron-deficient olefins, yielding chiral products with high enantioselectivity.[17]

Mechanistic Rationale

The rhodium(I) catalyst, in conjunction with a chiral diene ligand, is believed to undergo transmetalation with the arylboronic acid to form an aryl-rhodium species. This species then adds to the α,β-unsaturated substrate in a conjugate fashion. The enantioselectivity is controlled by the chiral environment provided by the ligand.

Rhodium_Catalysis Rh_cat [Rh(I)-L] Transmetalation Transmetalation Rh_cat->Transmetalation Boronic_acid Ar-B(OH)2 Boronic_acid->Transmetalation Aryl_Rh Ar-Rh(I)-L Transmetalation->Aryl_Rh Addition Conjugate Addition Aryl_Rh->Addition Enone α,β-Unsaturated Ketone Enone->Addition Intermediate Rhodium Enolate Addition->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Protonolysis->Rh_cat Catalyst Regeneration Product Chiral β-Aryl Ketone Protonolysis->Product

Figure 3: General Pathway for Rhodium-Catalyzed Asymmetric 1,4-Addition.
Protocol: Asymmetric 1,4-Addition to an Enone

This protocol provides a general framework for the rhodium-catalyzed asymmetric addition of this compound to a cyclic enone.

Materials:

  • This compound

  • Cyclohexen-2-one

  • Bis(cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)

  • (R)-BINAP or other suitable chiral phosphine ligand

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane/Water solvent mixture

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add [Rh(cod)₂]BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol) to a Schlenk tube.

  • Add degassed 1,4-dioxane (2 mL) and stir for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.5 mmol) and cyclohexen-2-one (1.0 mmol) in 1,4-dioxane (3 mL) and water (0.3 mL).

  • Add an aqueous solution of KOH (1.5 mmol).

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography to obtain the enantioenriched β-aryl ketone. The enantiomeric excess can be determined by chiral HPLC.

Case Study: Relevance in the Synthesis of KRAS G12C Inhibitors

The KRAS protein is a critical target in cancer therapy, and the development of inhibitors for its mutant forms, such as KRAS G12C, has been a significant breakthrough.[1][4] Sotorasib (AMG 510) is a first-in-class, FDA-approved covalent inhibitor of KRAS G12C.[4][18] The synthesis of AMG 510 and its analogs often involves a key Suzuki-Miyaura coupling step to construct a complex biaryl core. While the exact boronic acid used in the patented synthesis may differ, this compound represents a structurally analogous building block that could be utilized in the synthesis of novel KRAS inhibitors, highlighting its importance in contemporary medicinal chemistry.[19]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds. Its utility in palladium, silver, and rhodium-catalyzed reactions allows for the construction of complex molecular architectures, including biaryl systems, substituted quinones, and chiral molecules. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers seeking to leverage the synthetic potential of this important reagent in their drug discovery and materials science programs.

References

Application Note & Protocol: Strategic Use of 3-Chloro-4-isopropoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-Chloro-4-isopropoxyphenylboronic acid is a substituted arylboronic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon (C-C) bonds.[3][4][5] The presence of the chloro, isopropoxy, and boronic acid functional groups on a stable phenyl ring provides a trifecta of strategic advantages:

  • The Boronic Acid Moiety (-B(OH)₂): This is the key functional group that participates directly in the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide.[6] Boronic acids are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[7][8]

  • The Isopropoxy Group (-OCH(CH₃)₂): This electron-donating group can influence the electronic properties of the aromatic ring, potentially affecting reaction rates and the properties of the final product.

  • The Chlorine Atom (-Cl): The chloro-substituent offers an additional reactive handle. While less reactive than bromine or iodine in oxidative addition, it can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems, allowing for sequential, site-selective modifications.[9]

This combination makes this compound a powerful tool for constructing biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals and advanced materials.[10][11] This guide provides a detailed exploration of its primary application in the Suzuki-Miyaura reaction, including mechanistic insights, a step-by-step protocol, and practical troubleshooting advice.

The Suzuki-Miyaura Reaction: Mechanistic Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[3][9] Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond (e.g., Aryl-Br) of the coupling partner. This oxidizes the palladium from Pd(0) to a Pd(II) complex.[9][13] The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on the presence of a base.[3][8][14] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then facilitates the exchange of the halide on the palladium complex with the aryl group from the boron species.[8][14][15]

  • Reductive Elimination: The two organic fragments (the one from the organohalide and the one from the boronic acid) are now bound to the same palladium center. They couple together, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][13]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_OxAdd Ar¹-Pd(II)L₂-X Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Ar¹-Pd(II)L₂-Ar² PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Trans->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans Activates Boronic Acid caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a representative aryl bromide.

Materials and Reagents
Reagent/MaterialPurposeNotes
This compound Nucleophilic Partner Typically used in 1.1-1.5 equivalents.
Aryl Bromide (Ar-Br)Electrophilic Partner Starting point, 1.0 equivalent.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst Common loadings are 1-5 mol%. Other catalysts like Pd₂(dba)₃ with a phosphine ligand can be used.[8]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Boronic Acid Activator Typically 2-3 equivalents. Choice of base can significantly impact yield.[14]
Solvent System (e.g., Dioxane/Water, Toluene)Reaction Medium Degassed prior to use to remove oxygen, which can deactivate the catalyst.
Round-bottom flask or Microwave vialReaction Vessel Must be oven-dried to remove moisture.
Magnetic stirrer and stir barAgitation Ensures a homogenous reaction mixture.
Condenser & Inert Gas Line (N₂ or Ar)Atmosphere Control Prevents catalyst oxidation.
TLC plates, LC-MSReaction Monitoring To track the consumption of starting materials.
Diethyl ether or Ethyl acetateExtraction Solvent For product work-up.
Brine (Saturated NaCl solution)Washing Agent To remove water-soluble impurities.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent To remove residual water from the organic phase.
Silica GelStationary Phase for Chromatography For purification of the final product.
Step-by-Step Experimental Procedure
  • Preparation and Setup:

    • Place an appropriately sized, oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Causality Note: Combining the solids first under an inert atmosphere protects the sensitive Pd(0) catalyst from air.

  • Solvent Addition:

    • Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent (the aryl bromide).

  • Reaction Execution:

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Lower the flask into a pre-heated oil bath (typically 80-100 °C) and begin vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then brine. Causality Note: The brine wash helps to break up emulsions and removes the bulk of the dissolved water before the drying step.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Visual Workflow

Workflow start Start: Oven-Dried Flask reagents 1. Add Solids: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Base (2 eq) - Pd Catalyst (3 mol%) start->reagents atmosphere 2. Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) atmosphere->solvent reaction 4. Heat and Stir (80-100 °C, 2-12h) solvent->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Cool & Aqueous Work-up (H₂O, EtOAc Extraction) monitor->workup Complete dry 7. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 8. Purify via Column Chromatography dry->purify end End: Pure Product purify->end caption Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong or soluble enough.1. Use fresh catalyst. Ensure reaction is set up under a strictly inert atmosphere.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Screen other bases like K₃PO₄ or Cs₂CO₃.
Protodeborylation The boronic acid decomposes back to the corresponding arene (3-chloro-isopropoxybenzene).This can be promoted by excess heat or prolonged reaction times. Ensure you are using a slight excess of boronic acid and monitor the reaction to avoid unnecessary heating.
Homocoupling Dimerization of the boronic acid or aryl halide.This often points to issues with the transmetalation or reductive elimination steps. Adjusting the ligand, solvent, or temperature may help. Lower catalyst loading can sometimes reduce side reactions.
Difficult Purification Residual palladium or tin (if using organostannanes previously).Pass the crude product through a plug of Celite or use a metal scavenger resin before final chromatography.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]

  • This compound: Handle as a typical solid organic compound. Avoid inhalation of dust and direct contact with skin and eyes.[16] Some arylboronic acids have been found to be weakly mutagenic, so they should be handled with care.[19]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with caution. Avoid generating dust.

  • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ can be irritants. Stronger bases should be handled with appropriate care.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[16]

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-isopropoxyphenylboronic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of this endeavor, enabling the construction of complex molecular architectures from readily available precursors.[1][2] Among the vast arsenal of reagents for these transformations, substituted arylboronic acids hold a place of prominence due to their stability, low toxicity, and versatile reactivity.[2]

This guide focuses on a particularly valuable building block: This compound . Its unique substitution pattern—a chloro group, an isopropoxy group, and a boronic acid moiety—offers a trifecta of synthetic advantages. The chloro and isopropoxy groups modulate the electronic properties of the phenyl ring, influencing reactivity and providing handles for further functionalization. This strategic substitution makes this compound a sought-after intermediate in the synthesis of bioactive molecules and advanced materials.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to leveraging this versatile reagent in key palladium-catalyzed transformations. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful execution.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of the reactions discussed herein lies a general catalytic cycle involving palladium(0) and palladium(II) intermediates.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle typically commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[4] The subsequent step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination , which forms the desired C-C or C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4]

I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures, a common motif in pharmaceuticals.[2][5] The reaction's tolerance of a wide range of functional groups and its use of generally non-toxic boronic acids contribute to its widespread adoption.[6]

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially when dealing with an electronically modified substrate like this compound. The electron-withdrawing nature of the chlorine atom can influence the transmetalation step, while the bulky isopropoxy group can have steric implications.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of aryl chlorides and to promote the reductive elimination step. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have proven effective.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5] The choice of base, from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄), can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

Reagent/MaterialPurpose
This compoundArylating agent
Aryl bromideCoupling partner
Pd(OAc)₂ or Pd₂(dba)₃Palladium precatalyst
SPhos or XPhosPhosphine ligand
K₃PO₄ or Cs₂CO₃Base
1,4-DioxaneOrganic solvent
Water (degassed)Co-solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Silica GelStationary phase for chromatography
Ethyl Acetate/HexanesMobile phase for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) in a small amount of the organic solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Heck Reaction: Arylation of Olefins

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[7][8] While aryl halides are the traditional electrophiles, oxidative Heck reactions using arylboronic acids have gained traction as a powerful alternative.[7][8]

Mechanistic Considerations for Oxidative Heck Reactions

In the oxidative Heck reaction, a Pd(II) catalyst is typically used. The catalytic cycle is initiated by transmetalation of the aryl group from the boronic acid to the Pd(II) center. This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and a Pd(II)-hydride species. An oxidant is often required to regenerate the Pd(II) catalyst.

Experimental Protocol: Oxidative Heck Coupling

This protocol provides a general method for the palladium-catalyzed oxidative Heck reaction of this compound with an electron-rich olefin.

Materials:

Reagent/MaterialPurpose
This compoundArylating agent
Olefin (e.g., n-butyl vinyl ether)Coupling partner
Pd(OAc)₂Palladium catalyst
Phosphine ligand (e.g., dppp)Ligand
Oxidant (e.g., benzoquinone, Cu(OAc)₂)Regenerates Pd(II) catalyst
Acetone or other suitable solventSolvent

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equivalent) and the olefin (1.5-2.0 equivalents) in the chosen solvent.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane (dppp), 3-6 mol%).

  • Oxidant Addition: Add the oxidant (e.g., benzoquinone, 1.0-1.5 equivalents).

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete, as determined by TLC or LC-MS.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically employs a dual catalytic system of palladium and copper.[9]

The Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a base, and a copper(I) salt (e.g., CuI).

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne, which can be adapted for use with this compound in a two-step, one-pot process where the boronic acid is first converted to the corresponding aryl halide.

Materials:

Reagent/MaterialPurpose
Aryl bromide (derived from this compound)Arylating agent
Terminal alkyneCoupling partner
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Palladium catalyst
Copper(I) iodide (CuI)Co-catalyst
Amine base (e.g., triethylamine, diisopropylamine)Base and solvent
THF or other suitable solventCo-solvent (optional)

Procedure:

  • Reaction Setup: To a solution of the aryl bromide (1.0 equivalent) in an amine base (which can also serve as the solvent) or a mixture of an amine base and a co-solvent, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, brine, and then dry over an anhydrous drying agent. After filtration and concentration, purify the crude product by flash column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate.[10][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[10]

Key Parameters for Successful Amination

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. A wide array of specialized ligands, such as Josiphos, Xantphos, and the Buchwald biaryl phosphine ligands, have been developed for this purpose.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium-tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine. The required aryl bromide can be synthesized from this compound.

Materials:

Reagent/MaterialPurpose
Aryl bromide (derived from this compound)Arylating agent
Primary or secondary amineCoupling partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium precatalyst
Buchwald ligand (e.g., XPhos, RuPhos)Ligand
NaOt-Bu or LHMDSBase
Toluene or DioxaneSolvent

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 equivalent), the palladium precatalyst (1-4 mol%), the ligand (1.5-6 mol%), and the base (1.2-1.5 equivalents).

  • Reagent Addition: Add the solvent, followed by the amine (1.0-1.2 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add boronic acid, coupling partner, and base. Setup->Reagents Catalyst 3. Add palladium precatalyst and ligand solution. Reagents->Catalyst Solvent 4. Add degassed solvent(s). Catalyst->Solvent Heat 5. Heat to desired temperature with vigorous stirring. Solvent->Heat Monitor 6. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature and quench. Monitor->Cool Extract 8. Perform aqueous workup and extraction. Cool->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex organic molecules. The palladium-catalyzed reactions outlined in this guide—Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination—provide a robust toolkit for medicinal chemists and materials scientists. By understanding the underlying principles of these transformations and adhering to the detailed protocols, researchers can effectively utilize this valuable building block to accelerate their discovery and development efforts.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. The ability to precisely control the substitution pattern on these aromatic scaffolds is paramount for modulating their physicochemical properties, pharmacokinetic profiles, and target engagement. 3-Chloro-4-isopropoxyphenylboronic acid is a valuable building block in this context, offering a unique combination of electronic and steric features. The chloro group, an electron-withdrawing substituent, and the isopropoxy group, a bulky electron-donating substituent, allow for the synthesis of biaryl compounds with tailored properties. This application note provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this versatile reagent, including a deep dive into the reaction mechanism, field-proven protocols, and expert insights into experimental design. The robust and reliable nature of the Suzuki-Miyaura coupling, recognized with the 2010 Nobel Prize in Chemistry, makes it an indispensable tool for the synthesis of complex molecules in drug discovery and development.[1]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate this rate-limiting step.

Transmetalation

In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium complex, displacing the halide. The choice of base is critical and can significantly influence the reaction rate and yield.

Reductive Elimination

The final step of the catalytic cycle is the reductive elimination of the two organic ligands from the palladium(II) complex. This forms the new carbon-carbon bond in the biaryl product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂(X) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 5-Bromo-2-methoxypyridine

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with 5-bromo-2-methoxypyridine, a reaction relevant to the synthesis of substituted bipyridyl compounds often explored in drug discovery.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
5-Bromo-2-methoxypyridine13472-85-0188.021.01.0
This compound480438-56-0214.451.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
Toluene108-88-392.145 mL-
Water (degassed)7732-18-518.022 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 mmol), this compound (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene (5 mL) to the reaction mixture via syringe.

  • Base Addition: In a separate vial, prepare a solution of sodium carbonate (2.0 mmol) in degassed water (2 mL). Add the base solution to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Influence of Substituents on Reactivity

The specific substituents on this compound play a significant role in its reactivity:

  • Chloro Group: As an electron-withdrawing group, the chloro substituent increases the acidity of the boronic acid, which can facilitate the formation of the boronate anion. However, its inductive effect can also slightly deactivate the aromatic ring towards transmetalation.

  • Isopropoxy Group: This is a bulky, electron-donating group. Its electron-donating nature can increase the electron density on the aromatic ring, making it more nucleophilic and potentially accelerating the transmetalation step. However, its steric bulk, being ortho to the boronic acid group, can hinder the approach of the palladium complex, potentially slowing down the reaction. The interplay of these electronic and steric effects necessitates careful optimization of reaction conditions. In some cases, the oxygen of the isopropoxy group might have a chelating effect with the palladium center during the transition state, influencing the reaction's selectivity and rate.[2][3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, or non-inert atmosphere.Ensure the Pd(0) catalyst is active and the reaction is performed under a strict inert atmosphere. Use freshly prepared and degassed solvents and base solutions. Consider a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos).
Incomplete Reaction Steric hindrance from the isopropoxy group or low reactivity of the aryl halide.Increase the reaction temperature and/or time. A stronger base (e.g., K₃PO₄ or Cs₂CO₃) may be beneficial. If using an aryl chloride, a more specialized catalyst system is likely required.
Side Products Homocoupling of the boronic acid or protodeboronation.Ensure a slight excess of the boronic acid is used, but not a large excess. The base should be added after the other reagents and solvents. Careful control of the reaction temperature can also minimize side reactions.

Applications in Drug Discovery

The biaryl structures synthesized using this compound are of significant interest in drug discovery. The presence of the chloro and isopropoxy groups can impart desirable properties such as increased lipophilicity, which can improve cell membrane permeability, and metabolic stability. These substituted biaryls can serve as scaffolds for a variety of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The ability to readily synthesize a library of analogues by varying the coupling partner allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Boronic acids themselves are also recognized as important pharmacophores in several approved drugs.[4][5][6]

Conclusion

This compound is a highly useful and versatile reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and an awareness of the influence of the substituents are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient and reliable construction of novel molecular entities with therapeutic potential.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Chloro-4-isopropoxyphenylboronic Acid in Complex Molecule Synthesis

This compound is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures that are often the core of active pharmaceutical ingredients (APIs). Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] The isopropoxy group provides a degree of lipophilicity and can engage in key interactions within biological targets, while the chloro substituent offers a point for further functionalization or can be used to modulate the electronic properties of the molecule.

The transition from laboratory-scale discovery to kilogram-scale production presents a unique set of challenges. This guide provides a comprehensive overview of the critical parameters, a detailed representative protocol, and practical insights for the successful scale-up of Suzuki-Miyaura couplings utilizing this compound. Our focus is on ensuring scientific integrity, process robustness, and safety at an industrial scale.

The Suzuki-Miyaura Coupling: A Mechanistic Overview for Scale-Up

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of biaryl compounds.[2] The catalytic cycle, which is crucial to understand for process optimization and troubleshooting, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. The reactivity of the aryl halide is a key consideration, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Parameters for a Successful and Scalable Suzuki-Miyaura Coupling

The successful scale-up of a Suzuki-Miyaura reaction is a multifactorial challenge. Careful consideration and optimization of the following parameters are critical for a robust, safe, and economical process.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and the phosphine ligand is paramount for achieving high turnover numbers (TONs) and turnover frequencies (TOFs). While traditional catalysts like Pd(PPh₃)₄ are effective, modern pre-catalysts are often preferred for their higher activity and stability, especially when coupling less reactive aryl chlorides.

  • For Aryl Bromides and Iodides: A wide range of palladium sources can be effective, including Pd(OAc)₂ and Pd₂(dba)₃, often in combination with triphenylphosphine (PPh₃) or other triarylphosphines.

  • For Aryl Chlorides: More electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often necessary to facilitate the challenging oxidative addition step.[4]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction kinetics and selectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and offer a good balance of reactivity and cost-effectiveness.

  • Stronger Bases: In more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be required. However, their use can introduce challenges with functional group compatibility and work-up.

Solvent System: A Balancing Act of Solubility and Reactivity

The solvent system must solubilize the reactants and catalyst while being compatible with the reaction conditions. Biphasic solvent systems, often containing water, are common in Suzuki-Miyaura reactions.

  • Aqueous Biphasic Systems: Toluene/water, 2-methyl-THF/water, and dioxane/water are frequently employed. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Green Solvents: In line with green chemistry principles, the use of more environmentally benign solvents is encouraged.[5]

Process Safety at Scale: Mitigating Risks

Large-scale reactions with boronic acids and palladium catalysts require a thorough safety assessment.

  • Exotherms: Suzuki-Miyaura reactions can be exothermic. A reaction calorimetry study is essential to understand the thermal profile and ensure adequate cooling capacity is available to prevent a thermal runaway.[6]

  • Hydrogen Gas Evolution: The decomposition of boronic acids can sometimes lead to the evolution of flammable hydrogen gas. The reactor should be properly vented and operated under an inert atmosphere.

  • Dust Explosions: Finely divided palladium on carbon catalysts can be pyrophoric and pose a dust explosion hazard. Careful handling procedures are necessary.

Representative Kilogram-Scale Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a kilogram scale. Note: This is a generalized protocol and must be optimized for the specific aryl halide and available equipment.

Materials and Equipment
Reagent/EquipmentSpecification
This compound1.1 equivalents
Aryl Bromide1.0 equivalent
Palladium Acetate (Pd(OAc)₂)0.01-0.1 mol%
Triphenylphosphine (PPh₃)0.02-0.2 mol%
Potassium Carbonate (K₂CO₃)2.0-3.0 equivalents
Toluene~10 L/kg of limiting reagent
Water (degassed)~2 L/kg of limiting reagent
Glass-lined ReactorAppropriate size with overhead stirring, reflux condenser, and nitrogen inlet
Temperature Control UnitFor heating and cooling
Filtration and Drying Equipment
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Charge the glass-lined reactor with the aryl bromide (1.0 eq) and this compound (1.1 eq).

    • Seal the reactor and inert the system by evacuating and backfilling with nitrogen three times. Maintain a positive nitrogen pressure throughout the process.

  • Solvent and Base Addition:

    • Add toluene to the reactor with agitation.

    • In a separate vessel, dissolve potassium carbonate (2.5 eq) in degassed water.

    • Transfer the aqueous potassium carbonate solution to the reactor.

  • Catalyst Preparation and Addition:

    • In a separate, inerted vessel, dissolve palladium acetate and triphenylphosphine in a small amount of toluene.

    • Transfer the catalyst solution to the reactor.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable in-process control (IPC) method such as HPLC or UPLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Allow the phases to separate and transfer the lower aqueous phase to a waste container.

    • Wash the organic phase with water, followed by a brine wash.

  • Palladium Scavenging:

    • To remove residual palladium, a scavenging step is often necessary. This can involve treatment with a thiol-containing resin or an aqueous solution of a scavenger like L-cysteine.[7]

    • Stir the organic phase with the chosen scavenger for a specified time, then filter to remove the scavenger.

  • Crystallization and Isolation:

    • Concentrate the organic phase under reduced pressure.

    • Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the biaryl product.

    • Cool the mixture to promote further crystallization.

    • Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum.

Kilogram_Scale_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup & Inerting B Solvent & Base Addition A->B C Catalyst Preparation & Addition B->C D Heating & Stirring C->D E In-Process Control (IPC) D->E F Cooling & Phase Separation E->F Reaction Complete G Palladium Scavenging F->G H Crystallization & Isolation G->H Final Product Final Product H->Final Product caption Figure 2: Generalized Workflow for Kilogram-Scale Suzuki-Miyaura Synthesis

Caption: Figure 2: Generalized Workflow for Kilogram-Scale Suzuki-Miyaura Synthesis.

Analytical Methods and Quality Control

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements.

Analytical TechniquePurpose
HPLC/UPLC Monitor reaction progress, determine product purity, and quantify impurities.
GC-MS Identify volatile impurities and byproducts.
NMR Spectroscopy Confirm the structure of the final product.
ICP-MS Quantify residual palladium levels in the final API to ensure they are within regulatory limits (typically <10 ppm).
DSC/TGA Assess the thermal stability of the final product and intermediates.

Troubleshooting Common Scale-Up Issues

IssuePotential CauseRecommended Solution
Incomplete Reaction Inefficient catalyst activity, poor mass transfer, or catalyst poisoning.Screen alternative catalysts and ligands, increase agitation, ensure rigorous inerting, and check raw material quality.
High Palladium Residue Inefficient work-up or palladium precipitation.Implement a dedicated palladium scavenging step, optimize phase separations, and consider using a heterogeneous catalyst.[8][9]
Formation of Homocoupling Byproducts Presence of oxygen, side reactions of the boronic acid.Ensure thorough degassing of solvents and inerting of the reactor. Optimize reaction temperature and time.
Poor Crystallization Impurities inhibiting crystal growth, incorrect solvent/anti-solvent system.Purify the crude product before crystallization, screen different solvent systems, and control the cooling profile.

Conclusion

The scale-up of Suzuki-Miyaura reactions using this compound is a well-established and powerful method for the synthesis of complex biaryl molecules in the pharmaceutical industry. A thorough understanding of the reaction mechanism, careful optimization of key parameters, and a proactive approach to process safety are essential for a successful, robust, and scalable manufacturing process. This guide provides a solid foundation for researchers and drug development professionals to navigate the challenges of transitioning from the laboratory to kilogram-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your experiments for success.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[1] The substituents on the phenyl ring—a chloro group and an isopropoxy group—influence the electronic properties and steric profile of the molecule, which in turn affect its reactivity. Understanding these influences is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

Key Properties:

  • Molecular Formula: C9H12BClO3[2][3]

  • Molecular Weight: 214.45 g/mol [2][4]

  • Appearance: Typically a solid[4]

  • Melting Point: 140-145 °C[2][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound. The Q&A format is designed to provide direct answers to specific problems, followed by a deeper explanation of the underlying chemistry.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the most likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The first areas to investigate are the integrity of your reagents and the reaction setup. Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[5] The activity of the palladium catalyst itself is also crucial; if you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[5] Finally, confirm the quality of your this compound, as boronic acids can degrade over time.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity this compound, aryl halide, and palladium catalyst.

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[6]

  • Catalyst and Ligand Selection: For an electron-rich boronic acid like this one, a suitable ligand is critical. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[5][6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh3)4 or an air-stable precatalyst to ensure the presence of the active catalytic species.[6][7]

  • Optimize the Base: The choice of base is critical for activating the boronic acid.[8][9][10][11] For this substrate, a moderately strong base like K3PO4 or Cs2CO3 is often a good starting point.[6]

Side Reactions and Impurities

Q2: I'm observing a significant amount of a side product that appears to be the protodeboronated starting material (1-chloro-2-isopropoxybenzene). How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[5][12] This process is often promoted by strong bases, high temperatures, and the presence of water.[12][13]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH can accelerate protodeboronation.[5] Consider switching to a milder base such as K2CO3 or KF.[5]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or a trifluoroborate salt, can protect it from premature decomposition.[6][12][14] These derivatives often release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[12][14]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the rate of protodeboronation.[6]

  • Anhydrous Conditions: In some cases, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]

Q3: My reaction is producing a significant amount of homocoupled product from the this compound. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is another common side reaction, often caused by the presence of oxygen, which can lead to oxidative coupling. It can also be promoted by certain palladium catalysts.

Methods to Reduce Homocoupling:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated.[5]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.

Solubility and Reaction Heterogeneity

Q4: I'm having trouble dissolving all my reagents, particularly the base. Could this be affecting my reaction?

A4: Yes, poor solubility of reagents, especially the base, can significantly hinder the reaction rate and lead to incomplete conversion. The reaction often occurs at the interface of different phases, so ensuring good mixing and appropriate solvent choice is key.

Improving Solubility and Heterogeneous Reactions:

  • Solvent System: A mixture of a non-polar organic solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) is often used to dissolve both the organic substrates and the inorganic base.[1]

  • Phase-Transfer Catalyst: Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can help shuttle the base into the organic phase and facilitate the reaction.[7][15]

  • Finely Powdered Base: Grinding the inorganic base to a fine powder increases its surface area and can improve its reactivity in a heterogeneous mixture.[6]

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the different phases.

Optimizing Suzuki-Miyaura Coupling Conditions

A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity. The following table provides a starting point for screening key parameters.

Table 1: Recommended Starting Conditions and Optimization Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Catalyst Pd(PPh3)4 (1-5 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[5]Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, RuPhos).[5][11]The choice of catalyst and ligand is critical for facilitating oxidative addition and reductive elimination, especially with substituted substrates.[5]
Base K3PO4 (2-3 equiv) or Cs2CO3 (2-3 equiv)[6]Screen other bases such as K2CO3, Na2CO3, or KF. Vary the amount of base.[5][16]The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9][10][11]
Solvent Dioxane/H2O (4:1 to 10:1) or Toluene/EtOH/H2O[6][17]Screen other solvents like THF, DMF, or 2-MeTHF. Adjust the ratio of organic solvent to water.[1]The solvent system must dissolve the reactants and facilitate the interaction between the organic and aqueous phases.
Temperature 80-100 °C[6]Increase or decrease the temperature in increments of 10-20 °C.Higher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation.[6]
Boronic Acid Equiv. 1.2 equivalentsVary between 1.1 and 1.5 equivalents.A slight excess of the boronic acid is typically used to drive the reaction to completion.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K3PO4, 2.0–3.0 equiv).[5][6]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 4:1) via syringe.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Visualizing Key Processes
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Ar-B(OH)3-) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar (Product) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)3- Ar-B(OH)3- (Boronate) Ar-B(OH)2->Ar-B(OH)3- + Base Base Base (e.g., OH-) Ar-B(OH)3-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low-yield reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Ensure Inert Atmosphere & Proper Degassing check_reagents->check_conditions Reagents OK optimize Systematically Optimize (Base, Ligand, Solvent, Temp) check_reagents->optimize Reagents Degraded check_base Is the Base Appropriate & Soluble? check_conditions->check_base Conditions OK check_conditions->optimize Oxygen Contamination check_catalyst Is the Catalyst/Ligand System Optimal? check_base->check_catalyst Base OK check_base->optimize Inappropriate Base check_temp Is the Temperature Appropriate? check_catalyst->check_temp Catalyst OK check_catalyst->optimize Suboptimal Catalyst side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_temp->side_reactions Temp OK check_temp->optimize Suboptimal Temp side_reactions->optimize

Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

troubleshooting low yield in Suzuki reactions with 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Welcome to the Technical Support Center. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions, particularly when encountering challenges with substituted arylboronic acids like 3-Chloro-4-isopropoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound has stalled or resulted in a very low yield. What are the first things I should check?

A1: Before delving into extensive optimization, always verify the fundamentals of your reaction setup.

  • Inert Atmosphere: The catalytic cycle involves a sensitive Pd(0) species, which is readily oxidized by atmospheric oxygen, leading to catalyst deactivation.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1]

  • Reagent Purity & Stability:

    • Boronic Acid: Boronic acids can degrade on storage, especially if exposed to air or moisture. A primary side reaction is protodeboronation, where the C-B bond is cleaved.[3][4] Use a fresh, high-purity batch of this compound. Consider converting it to a more stable pinacol ester if instability is a recurring issue.[1][5]

    • Catalyst & Ligand: The palladium source should be from a reliable supplier and stored correctly. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective as ligands.[1][6]

    • Solvent & Base: Ensure you are using anhydrous, degassed solvents and a high-purity base.

Q2: I'm seeing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling (dimerization of the boronic acid) is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[4] This can occur if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if oxygen enters the system.[4][7]

  • Ensure Proper Degassing: Rigorous deoxygenation of your reaction mixture is the first line of defense.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.[4]

  • Optimize Ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[6]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction can minimize its concentration at any given time, thus reducing the rate of homocoupling.[8]

Q3: My other coupling partner is an aryl chloride. Why is the reaction so much more difficult?

A3: The reactivity of the aryl halide partner follows the general trend of I > Br > OTf >> Cl.[1] The Carbon-Chlorine bond is significantly stronger and less readily undergoes the crucial first step of the catalytic cycle: oxidative addition to the Pd(0) center. Overcoming this high activation barrier requires a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] You will need to employ specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[8][9]

In-Depth Troubleshooting Guide

The Boronic Acid: this compound

This specific boronic acid has two key features that can influence the reaction outcome:

  • Electronic Properties: The isopropoxy group is electron-donating, making the aryl ring electron-rich. This can sometimes slow the transmetalation step.

  • Steric Hindrance: The presence of two ortho substituents (chloro and isopropoxy groups) can sterically hinder the approach to the palladium center during transmetalation.[8][10]

Problem: Protodeboronation is consuming the starting material. Protodeboronation is a major decomposition pathway for boronic acids, particularly under aqueous basic conditions at elevated temperatures.[4]

  • Causality: The mechanism involves the protonolysis of the carbon-boron bond. This side reaction competes with the desired transmetalation step.

  • Solutions:

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching from strong hydroxide bases to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Minimize Water: While some water is often necessary, excessive amounts can promote hydrolysis. Experiment with solvent systems having lower water content or even anhydrous conditions, though this may require different bases (e.g., KF).[1][11]

    • Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][12][13] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[12][13]

The Catalyst System: Palladium Source and Ligand

For a challenging substrate combination involving an electron-rich, sterically encumbered boronic acid and potentially an unreactive aryl chloride, the choice of ligand is paramount.

Problem: Low or no catalytic turnover. This indicates that the catalyst is either not active enough or is deactivating over the course of the reaction.

  • Causality: The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[14] For hindered substrates, a bulky ligand is required to create a coordinatively unsaturated metal center that is reactive enough for oxidative addition and to promote the final C-C bond-forming reductive elimination.[8][10]

  • Solutions:

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[8] A systematic screening of more advanced ligands is recommended. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are the industry standard for these types of challenging couplings.[6][8][15]

    • Precatalyst Selection: Using a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure the efficient and clean generation of the active Pd(0) species, avoiding issues related to incomplete reduction of Pd(II) sources like Pd(OAc)₂.[4][16]

Ligand ClassExample LigandsKey AdvantagesSource(s)
Biaryl Phosphines SPhos, XPhos, RuPhosHighly active, bulky, and electron-rich. Excellent for sterically hindered substrates and aryl chlorides.[6][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, provide high thermal stability to the catalyst.[9][14]
Specialized Ligands AntPhos, BI-DIMEDesigned for extremely sterically demanding couplings.[10][17]
The Base: The Engine of Transmetalation

The base plays a critical, multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then undergoes transmetalation with the palladium center.[18][19][20]

Problem: Incorrect base choice leads to low yield or side reactions.

  • Causality: The strength and nature of the base can influence the rate of boronic acid activation versus its decomposition. A base that is too weak may not facilitate transmetalation efficiently, while one that is too strong or too nucleophilic can promote catalyst deactivation or protodeboronation.[2][19]

  • Solutions:

    • Base Screening: The optimal base is highly substrate-dependent. A screening of common bases is often necessary.

    • Inorganic Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but is generally non-nucleophilic, minimizing side reactions. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective.

    • Fluoride Sources: Bases like CsF or KF can be effective, particularly under anhydrous conditions, but their mechanism of action can be different.

BasepKa of Conjugate AcidCommon SolventsNotesSource(s)
K₃PO₄ ~12.3Toluene/H₂O, Dioxane/H₂OOften a good starting point. Effective and minimizes side reactions.[14][21]
K₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂OA milder, common choice. May require higher temperatures.[14][21]
Cs₂CO₃ ~10.3THF, Dioxane, TolueneHigher solubility in organic solvents can be advantageous.[22]
NaOH ~15.7Aqueous mixturesVery strong base; can promote protodeboronation and other side reactions. Use with caution.[14]
KF ~3.2Anhydrous THF, DioxaneActs differently, forming trifluoroborate salts in situ; can be very effective for specific substrates.[23]
The Solvent: The Reaction Medium

The solvent system must dissolve the reagents and stabilize the catalytic species. The choice of solvent can significantly affect reaction rates and even selectivity.[24][25]

Problem: Poor solubility or unfavorable solvent effects are hindering the reaction.

  • Causality: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[24][26] Biphasic systems (e.g., Toluene/Water) are common and effective, facilitating the dissolution of both organic substrates and inorganic bases.

  • Solutions:

    • Common Systems: Start with a standard solvent system like 1,4-Dioxane/Water or Toluene/Water (typically in ratios from 4:1 to 10:1).[22][27]

    • Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective but may require higher purification standards and can be more difficult to work with.[15][28]

    • Ethereal Solvents: THF/Water is another excellent choice, particularly for reactions at moderate temperatures.[15]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Common Side Reaction Pathways

Side_Reactions BoronicAcid Ar-B(OH)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling Arene Ar-H (Deboronated Product) Protodeboronation->Arene Biaryl Ar-Ar (Homocoupled Dimer) Homocoupling->Biaryl ProtonSource H⁺ (e.g., H₂O) ProtonSource->Protodeboronation Oxidant Pd(II) / O₂ Oxidant->Homocoupling

Caption: Key side reactions: protodeboronation and homocoupling.

Systematic Troubleshooting Workflow

Troubleshooting_Flowchart start Low Yield Observed check_reagents Check Reagent Quality & Setup (Fresh Boronic Acid, Ligand, Inert Atmosphere) start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Replace/Purify Reagents Improve Inerting Technique reagents_ok->fix_reagents No screen_catalyst Screen Catalyst System (Bulky Ligands: SPhos, XPhos, etc.) reagents_ok->screen_catalyst Yes fix_reagents->start catalyst_ok Improvement Seen? screen_catalyst->catalyst_ok screen_base Screen Bases & Solvents (K₃PO₄, Cs₂CO₃ in Dioxane/H₂O, Toluene/H₂O) catalyst_ok->screen_base No optimize_conditions Optimize Temp & Concentration catalyst_ok->optimize_conditions Yes base_ok Improvement Seen? screen_base->base_ok base_ok->optimize_conditions Yes base_ok->optimize_conditions No Still Low Yield (Consider alternative strategy) success Reaction Optimized optimize_conditions->success

Caption: A decision tree for systematic troubleshooting of low yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for optimization.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block (a typical starting temperature is 80-100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8]

Protocol 2: Parallel Screening of Ligands and Bases

For efficient optimization, a parallel screening approach is highly recommended.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well reaction block).

  • Stock Solutions: Prepare a stock solution of your aryl halide and another of your boronic acid in the chosen solvent to ensure accurate dispensing.

  • Dispensing:

    • To each designated vial, add the pre-weighed palladium source.

    • Add the specific ligand to be tested in each vial.

    • Add the specific base to be tested in each vial.

    • Using a syringe, add the stock solution of the aryl halide and boronic acid to each vial.

  • Execution: Seal and inert the entire block. Run all reactions under identical temperature and time conditions.

  • Analysis: After the reaction, quench all vials and analyze the conversion/yield for each condition using LC-MS or GC-MS with an internal standard. This allows for direct comparison of the efficacy of each catalyst/base combination.

References

side products in 3-Chloro-4-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

The unique electronic properties of this compound, stemming from the electron-donating isopropoxy group and the electron-withdrawing chloro group, can influence its reactivity and lead to specific side products. This section provides a detailed approach to identifying and mitigating these issues.

Issue 1: Significant Formation of 2-Chloro-1-isopropoxybenzene (Protodeboronation)

Q: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group and its replacement with a hydrogen atom. How can I prevent this?

A: This side product, 2-Chloro-1-isopropoxybenzene, is the result of protodeboronation, a common side reaction for arylboronic acids.[1][2][3] It involves the cleavage of the C-B bond and its replacement with a C-H bond. The electron-donating isopropoxy group on your boronic acid can make the ipso-carbon more susceptible to protonolysis.

Causality and Mechanism: Protodeboronation can be catalyzed by both acid and base.[1][4] In Suzuki-Miyaura reactions, base-catalyzed protodeboronation is a major concern. The base, typically required to activate the boronic acid for transmetalation, can also promote the formation of a boronate species that reacts with a proton source (like water or alcohols in the solvent) to yield the undesired arene.[1][5]

Mitigation Strategies:

StrategyRationaleStep-by-Step Protocol
1. Choice of Base Stronger bases in aqueous media can accelerate protodeboronation.[6] Using a milder, less nucleophilic base can disfavor the protonolysis pathway relative to the desired transmetalation.1. Substitute Strong Bases: Replace bases like NaOH or KOH with milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6] 2. Anhydrous Conditions: Use anhydrous bases (e.g., finely powdered, oven-dried K₃PO₄) and solvents to minimize the presence of proton sources.
2. Solvent System The solvent can act as a proton source. Minimizing protic solvents can suppress this side reaction.1. Aprotic Solvents: Employ aprotic solvents like dioxane, THF, or toluene. 2. Biphasic System: If water is necessary, use a biphasic system (e.g., Toluene/H₂O) with vigorous stirring. This can limit the interaction of the boronic acid with the aqueous phase.[6]
3. Boronic Acid Derivatives "Slow release" strategies using boronic acid derivatives can maintain a low concentration of the active boronic acid, thus suppressing side reactions.[1]1. MIDA Boronate Esters: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. These are stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.[1]

Workflow for Mitigating Protodeboronation:

G start Protodeboronation Observed base Switch to Milder Base (e.g., K₂CO₃, KF) start->base Step 1 solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent If still an issue reassess Re-evaluate Reaction Progress base->reassess derivative Convert to MIDA Boronate Ester solvent->derivative For highly sensitive substrates solvent->reassess derivative->reassess success Desired Product Formed reassess->success

Caption: Troubleshooting workflow for protodeboronation.

Issue 2: Formation of 3,3'-Dichloro-4,4'-diisopropoxy-1,1'-biphenyl (Homocoupling)

Q: My reaction mixture contains a significant amount of a dimer of my boronic acid starting material. What causes this and how can I avoid it?

A: The formation of 3,3'-Dichloro-4,4'-diisopropoxy-1,1'-biphenyl is due to the homocoupling of two molecules of this compound. This is a common byproduct in palladium-catalyzed reactions.[7][8]

Causality and Mechanism: Homocoupling is often promoted by the presence of oxygen and can occur through several mechanisms.[9] One common pathway involves the palladium(II) precatalyst. Before the catalytic cycle begins, the Pd(II) is reduced to the active Pd(0) species. This reduction can be mediated by the boronic acid, consuming two equivalents to produce the homocoupled dimer.[8][10] Oxygen can re-oxidize Pd(0) to Pd(II), further facilitating this undesired process.[6][9]

Mitigation Strategies:

StrategyRationaleStep-by-Step Protocol
1. Inert Atmosphere Rigorously excluding oxygen prevents both catalyst decomposition and oxidation-driven homocoupling pathways.[6][9]1. Degassing: Degas all solvents thoroughly before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. 2. Inert Gas Blanket: Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.
2. Catalyst Choice Using a Pd(0) source directly eliminates the need for an in-situ reduction step that can consume the boronic acid.1. Use Pd(0) Precatalysts: Employ catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂(PPh₃)₂.[8]
3. Reaction Setup Minimizing the headspace in the reaction vessel reduces the amount of potential oxygen contamination.1. Appropriate Flask Size: Choose a reaction flask that will be mostly filled by the reaction mixture.

G O2 Oxygen Presence Homocoupling Boronic Acid Homocoupling O2->Homocoupling Promotes PdII Pd(II) Precatalyst PdII->Homocoupling Can Cause Degas Degas Solvents Degas->O2 Removes Inert Inert Atmosphere Inert->O2 Excludes Pd0 Use Pd(0) Catalyst Pd0->Homocoupling Avoids Reductive Homocoupling

References

Technical Support Center: Purification of Products from 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-isopropoxyphenylboronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses common issues encountered during the workup and purification of coupling products derived from this compound.

Issue 1: Persistent Palladium Contamination in the Final Product

Q: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove residual palladium catalyst. My final product is showing grey/black discoloration, and I'm concerned about its purity for downstream applications. What are the most effective methods for palladium removal?

A: Palladium contamination is a frequent challenge in cross-coupling reactions. The choice of removal method depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the properties of your desired product.

Root Causes & Solutions:

  • Incomplete Filtration of Heterogeneous Catalysts: If you are using a solid-supported catalyst like Pd/C, simple filtration might not be sufficient to remove very fine particles.

    • Solution: A common and effective method is to filter the reaction mixture through a pad of Celite®.[1][2] This provides a fine filtration medium that can trap dispersed catalyst particles. For very fine particles, a thicker Celite® pad may be necessary.

  • Soluble Homogeneous Catalysts: Homogeneous catalysts, by design, are soluble in the reaction medium and cannot be removed by simple filtration.

    • Solution 1: Scavenger Resins: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[3] The crude product solution is stirred with the scavenger resin, which selectively binds the palladium. The resin is then easily removed by filtration.[3]

    • Solution 2: Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing residual palladium.[3][4] However, it can sometimes adsorb the desired product as well, leading to yield loss.[3] It is advisable to perform a small-scale test to determine the optimal amount of carbon and contact time.

    • Solution 3: Column Chromatography: Silica gel column chromatography is often effective at separating the desired product from palladium residues, as the polar silica can adsorb the metal complexes.[1]

MethodAdvantagesDisadvantages
Filtration through Celite® Simple, fast, effective for heterogeneous catalysts.[1][2]Ineffective for soluble homogeneous catalysts.
Scavenger Resins High selectivity for palladium, easy removal by filtration.[3]Can be more expensive than other methods.
Activated Carbon Cost-effective, readily available.[3][4]Can lead to product loss due to non-specific adsorption.[3]
Column Chromatography Can simultaneously purify the product from other impurities.[1]Can be time-consuming and require large volumes of solvent.
Issue 2: Co-elution of Product and Unreacted Starting Material during Chromatography

Q: I'm having difficulty separating my desired biaryl product from unreacted this compound (or its boronic ester) and the aryl halide starting material using column chromatography. The Rf values are very similar. How can I improve the separation?

A: Co-elution is a common problem when the polarity of the product and starting materials are similar. The chloro and isopropoxy groups on your boronic acid contribute to a moderate polarity that can be comparable to the resulting biaryl product.

Troubleshooting Strategies:

  • Optimize the Solvent System:

    • Vary Polarity: If you are using a standard hexane/ethyl acetate system, try exploring other solvent systems with different selectivities.[5] For example, a dichloromethane/methanol gradient can sometimes provide better separation for moderately polar compounds.

    • Use Additives: For compounds with acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change their retention on silica gel and improve separation.[5]

  • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.[6][7] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Chemical Modification of Impurities:

    • Boronic Acid Removal: Unreacted boronic acids can sometimes be removed by performing an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup. The boronic acid may partition into the aqueous layer as the corresponding boronate salt.

Issue 3: Presence of Homocoupling Byproduct of this compound

Q: My final product is contaminated with a significant amount of the homocoupling product (a symmetrical biaryl derived from two molecules of the boronic acid). What causes this, and how can I prevent it and remove the byproduct?

A: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or certain palladium(II) species.[8][9][10]

Prevention and Mitigation:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Oxygen can facilitate the homocoupling pathway.[8][10]

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can promote homocoupling during the in-situ reduction to the active Pd(0) catalyst.[12]

  • Use of Additives: In some cases, the addition of a mild reducing agent can suppress homocoupling.[11]

Purification Strategies:

  • Column Chromatography: The homocoupling product will have a different polarity and molecular weight compared to your desired cross-coupling product, often making it separable by column chromatography. Careful optimization of the eluent system is key.

  • Recrystallization: As with other impurities, if there is a sufficient difference in solubility between your desired product and the homocoupling byproduct, recrystallization can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction using this compound?

A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine.[13] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[13][14] This crude material is then subjected to further purification.

Q2: How can I remove inorganic byproducts from the reaction?

A2: One of the advantages of the Suzuki coupling is that the inorganic byproducts are generally easy to remove.[15] An aqueous workup is usually sufficient. Filtering the reaction mixture through a pad of Celite® before the aqueous extraction can also help remove insoluble salts.[14]

Q3: What are the common side reactions I should be aware of besides homocoupling?

A3: Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9] This is more common with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions. This byproduct can be challenging to separate from the desired product if the coupling partner is also a simple arene.

Q4: Can I use techniques other than chromatography for purification?

A4: Yes. Besides column chromatography, recrystallization is a powerful technique for purifying solid products.[6][7] For certain products, distillation (if they are volatile and thermally stable) or preparative HPLC may be viable options.

III. Experimental Protocols & Visualizations

Protocol 1: General Workup and Purification by Flash Column Chromatography
  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with water and then brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification by Flash Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Load the adsorbed product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

G cluster_0 Reaction Workup cluster_1 Purification A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Aqueous Wash (Water, Brine) B->C D Dry Organic Layer (e.g., Na₂SO₄) C->D E Filter & Concentrate D->E F Crude Product E->F G Flash Column Chromatography F->G Primary Method H Recrystallization F->H Alternative for Solids I Pure Product G->I H->I

Caption: A typical workflow for the workup and purification of Suzuki coupling products.

IV. References

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available from: --INVALID-LINK--

  • ResearchGate. How can I remove palladium Pd catalyst easily?. (2015). Available from: --INVALID-LINK--

  • ResearchGate. How to remove palladium catalyst from reaction mixture?. (2017). Available from: --INVALID-LINK--

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Available from: --INVALID-LINK--

  • BenchChem. Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Available from: --INVALID-LINK--

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: --INVALID-LINK--

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014). Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Available from: --INVALID-LINK--

  • Google Patents. US20050256327A1 - Method of removing palladium. Available from: --INVALID-LINK--

  • BenchChem. Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Available from: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available from: --INVALID-LINK--

  • Reddit. Suzuki purification problem : r/OrganicChemistry. (2018). Available from: --INVALID-LINK--

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: --INVALID-LINK--

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available from: --INVALID-LINK--

  • MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Available from: --INVALID-LINK--

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Available from: --INVALID-LINK--

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2009). Available from: --INVALID-LINK--

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: --INVALID-LINK--

  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Available from: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2023). Available from: --INVALID-LINK--

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2007). Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). Available from: --INVALID-LINK--

  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Available from: --INVALID-LINK--

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2013). Available from: --INVALID-LINK--

  • Si-Novation. China Purification Of Suzuki Reaction Manufacturers Factory Suppliers. Available from: --INVALID-LINK--

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. (2021). Available from: --INVALID-LINK--

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2020). Available from: --INVALID-LINK--

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: --INVALID-LINK--

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: --INVALID-LINK--

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 3-Chloro-4-isopropoxyphenylboronic acid. Our goal is to move beyond generic protocols and offer a diagnostic, cause-and-effect approach to improving reaction efficiency, yield, and purity.

The coupling of an aryl chloride, such as the one derived from this compound, presents a distinct set of challenges compared to more reactive aryl bromides or iodides. The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle significantly more demanding.[1][2] This guide is structured to address these specific hurdles head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the aryl chloride. What are the most common causes and how do I fix it?

A1: Low conversion is the most frequent issue when coupling aryl chlorides and typically points to a problem in the catalytic cycle's first step: oxidative addition. The palladium catalyst must be electron-rich and reactive enough to break the strong C-Cl bond.

Primary Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for less reactive aryl chlorides.[3] The key is to use a palladium source paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species essential for the oxidative addition step.[1]

    • Recommendation: Employ modern Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands. These are specifically designed to facilitate the coupling of challenging substrates.[3][4]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][5] If the base is too weak or poorly soluble, the catalytic cycle will stall. For aryl chlorides, a stronger base is often required to drive the reaction forward.

    • Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[4][6] K₃PO₄ is particularly effective for nitrogen-containing heterocycles and other challenging substrates.[6]

  • Insufficient Thermal Energy: The activation barrier for the oxidative addition of aryl chlorides is higher than for bromides or iodides.[2] The reaction may simply lack the energy to proceed efficiently.

    • Recommendation: Increase the reaction temperature, typically to a range of 80-110 °C.[4][7] Ensure your solvent choice is appropriate for the higher temperature.

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. If this reduction is inefficient or the Pd(0) is oxidized by contaminants like oxygen, the reaction will fail.[1][7]

    • Recommendation: Ensure your reaction is rigorously degassed to remove oxygen.[4] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system (e.g., Buchwald G3/G4 precatalysts) that generates the active Pd(0) species more reliably.[7][8]

Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid (forming a biaryl from two molecules of the boronic acid) is a classic side reaction. It is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[1][7]

Primary Causes & Solutions:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the unwanted homocoupling of the boronic acid.[1][9]

    • Recommendation: Proper degassing is critical. Before adding the catalyst, thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[10]

  • Use of Pd(II) Precatalysts: While common, Pd(II) sources can contribute to homocoupling if the initial reduction to Pd(0) is slow or incomplete, leaving residual Pd(II) to drive the side reaction.

    • Recommendation: Adding a mild reducing agent can sometimes help.[9] Alternatively, using a Pd(0) source like Pd₂(dba)₃ can mitigate this, but ensure it is of high quality, as it can degrade over time.[1]

Q3: My boronic acid is being consumed by protodeboronation. What conditions can I change to minimize this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway, especially with electron-deficient or heteroaryl boronic acids, and is often accelerated by high temperatures and harsh basic conditions in the presence of water.[1][4]

Primary Causes & Solutions:

  • Harsh Basic Conditions: Strong bases in aqueous media can promote the hydrolysis of the boronic acid.

    • Recommendation: Use the mildest base that is effective. While strong bases are needed for activation, excessively harsh conditions can be detrimental. In some cases, KF (potassium fluoride) can be a milder alternative.[4][6]

  • Elevated Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[4]

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Finding this balance is key.

  • Inherent Instability of the Boronic Acid: Some boronic acids are inherently unstable.

    • Recommendation: Convert the boronic acid to a more stable derivative. Pinacol esters (BPin), MIDA esters, or aryltrifluoroborate salts are significantly more resistant to protodeboronation.[1][2][10] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[11]

Q4: My aryl chloride starting material is being converted to an isopropoxybenzene byproduct (dehalogenation). Why is this happening?

A4: Dehalogenation is a side reaction where the C-Cl bond is replaced by a C-H bond. After the initial oxidative addition, the resulting palladium complex can react with a hydride source in the mixture, followed by reductive elimination to release the dehalogenated product.[1]

Primary Causes & Solutions:

  • Hydride Source: The hydride can originate from various sources, including amine bases (if used), alcoholic solvents, or even water at high temperatures.

    • Recommendation: Avoid amine bases if dehalogenation is an issue. If using an alcohol or water as a co-solvent, ensure it is of high purity. In some cases, switching to a purely aprotic solvent system under anhydrous conditions can suppress this pathway.[12]

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-Cl intermediate has more time to undergo side reactions like dehalogenation.[12]

    • Recommendation: Focus on optimizing the conditions for transmetalation. This goes back to ensuring the correct choice of a strong, soluble base to efficiently generate the active boronate species.[2][13]

Optimizing Key Reaction Components

A systematic approach to selecting your reaction components is crucial for success.

Catalyst & Ligand Selection

For a challenging aryl chloride coupling, the choice of ligand is paramount. The goal is to increase the electron density on the palladium center to facilitate oxidative addition.

Ligand Class Examples Rationale for Use with Aryl Chlorides Citation
Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, XPhos, RuPhosPromote the formation of highly reactive monoligated Pd(0) species. The steric bulk accelerates the final reductive elimination step.[1][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that create a very electron-rich palladium center, highly effective for activating C-Cl bonds.[1][14]
Ferrocenylphosphines dppfOften used in PdCl₂(dppf), a reliable precatalyst, but may be less effective for highly deactivated chlorides compared to Buchwald ligands.[15]
Base Selection

The base must be strong enough to form the more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[6]

Base Typical Conditions Advantages & Disadvantages Citation
K₃PO₄ 2-3 equiv., often with H₂OStrong, non-nucleophilic base. Highly effective for challenging substrates, including N-heterocycles. Good solubility in aqueous mixtures.[4][6]
Cs₂CO₃ 2-3 equiv., often with H₂OVery effective, often providing superior results for difficult couplings (the "caesium effect"). More expensive.[6][16]
K₂CO₃ 2-3 equiv., often with H₂OA common, cost-effective choice. May not be strong enough for the most challenging aryl chlorides.[6][17]
KF 2-3 equiv.Milder base. Fluoride ions are believed to play a unique role in activating the boronic acid. Can be useful if the substrate is base-sensitive.[4][6]
Solvent Selection

The solvent must solubilize the reagents and stabilize the catalytic species. Biphasic systems are common and often beneficial.

Solvent System Typical Ratio Notes Citation
1,4-Dioxane / H₂O 4:1 to 10:1A very common and robust system. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][7]
Toluene / H₂O 10:1Good for higher temperatures. Toluene is less coordinating than THF or dioxane.[7]
THF / H₂O 4:1Another excellent general-purpose solvent system. Lower boiling point than dioxane.[1][10]
2-MeTHF / H₂O BiphasicA greener alternative to THF, can sometimes suppress dehalogenation side reactions.[12]
Visualizing the Process

Understanding the catalytic cycle and potential pitfalls is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Reagent Activation Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)3-) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OR)3- Activated Boronate (Ar'-B(OR)3-) Ar'-B(OH)2->Ar'-B(OR)3- Base (e.g., K3PO4) Product Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the Catalyst System Optimized for Aryl Chlorides? No Yes start->check_catalyst optimize_catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) + Pd source check_catalyst->optimize_catalyst No check_base Is the Base Strong and Soluble? No Yes check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: Switch to Stronger Base (e.g., K3PO4, Cs2CO3) check_base->optimize_base No check_temp Is the Temperature Sufficiently High? No Yes check_base->check_temp Yes optimize_base->check_temp optimize_temp Action: Increase Temperature (e.g., 80-110 °C) check_temp->optimize_temp No check_degassing Is the Reaction Rigorously Degassed? No Yes check_temp->check_degassing Yes optimize_temp->check_degassing optimize_degassing Action: Improve Degassing Protocol (Sparge for 15-30 min) check_degassing->optimize_degassing No end_node Re-evaluate / Consult Further check_degassing->end_node Yes optimize_degassing->end_node

References

common issues with 3-Chloro-4-isopropoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-isopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common stability issues and provide practical, field-tested solutions to ensure the successful application of this reagent in your synthetic endeavors. Our focus is on explaining the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has degraded?

A: The most common indicators of degradation are poor or inconsistent yields in cross-coupling reactions (e.g., Suzuki-Miyaura), the appearance of new, more nonpolar spots by Thin Layer Chromatography (TLC), or unexpected masses in Liquid Chromatography-Mass Spectrometry (LCMS) analysis. Visually, the white, crystalline solid may become clumpy or sticky upon prolonged exposure to moisture.

Q2: What is the ideal way to store this boronic acid for maximum shelf-life?

A: Proper storage is critical for preventing the two main degradation pathways: hydrolysis/dehydration and protodeboronation.[1][2] The material should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool, dark, and dry place.[3] A desiccator or a controlled-atmosphere glovebox is ideal. For long-term storage, refrigeration (2-8°C) is recommended.[3]

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2–8°C (Refrigerated)Room temperature for long-term; high heatMinimizes thermal decomposition and dehydration.[4]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents slow oxidation and moisture contact.
Moisture Dry / DesiccatedHigh HumidityPrevents hydrolysis and clumping.[1]
Light Amber Vial / DarkDirect Sunlight / UV LightPrevents potential photo-catalyzed decomposition.[5]

Q3: I see an impurity that corresponds to the boroxine of my starting material. What is this and is it a problem?

A: The boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[6] This process is a reversible equilibrium.[4] While the presence of boroxine is not necessarily a sign of irreversible degradation, it can be problematic. The formation of the trimer alters the molecular weight, which can lead to significant errors in stoichiometry if you are weighing the material for a reaction. This often results in using less of the active boronic acid monomer than calculated, leading to lower yields. The boroxine can typically be converted back to the boronic acid monomer in situ under the aqueous basic conditions of many cross-coupling reactions.[4][7]

Key Instability Pathways Explained

Understanding the mechanisms of degradation is crucial for effective troubleshooting. For arylboronic acids, two pathways are of primary concern.

1. Boroxine Formation (Dehydration/Hydrolysis Equilibrium)

Boronic acids can reversibly lose water to form a six-membered ring called a boroxine.[8] This equilibrium is driven by temperature and the absence of water. While often drawn as the monomer R-B(OH)₂, solid arylboronic acids frequently exist as a mixture of the monomer and the boroxine trimer.[4]

Protodeboronation cluster_products Undesired Products Start This compound Ar-B(OH)₂ SideProduct 1-Chloro-2-isopropoxybenzene Ar-H Start->SideProduct Protodeboronation (H⁺ or OH⁻, H₂O) BoricAcid Boric Acid B(OH)₃ Suzuki_Workflow cluster_prep I. Reagent & Glassware Preparation cluster_reaction II. Reaction Setup cluster_execution III. Execution & Monitoring A1 Oven-dry glassware A2 Dry Boronic Acid under vacuum A1->A2 Ensure Anhydrous A3 Weigh reagents under N₂ if possible A2->A3 Ensure Anhydrous B1 Combine Aryl Halide, Boronic Acid (1.2 eq), and finely powdered K₃PO₄ (2-3 eq) A3->B1 Ensure Anhydrous B2 Add degassed anhydrous solvent (e.g., Dioxane) B1->B2 B3 Add Pd catalyst and ligand B2->B3 B4 Degas mixture (sparge with Ar/N₂) B3->B4 C1 Heat to 80-90°C under inert atmosphere B4->C1 Maintain Inertness C2 Monitor by TLC/LCMS C1->C2

References

Technical Support Center: Catalyst Selection for 3-Chloro-4-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for reactions involving 3-Chloro-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during cross-coupling experiments. Our goal is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to solve challenges in your synthesis.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from its unique electronic and steric profile. The isopropoxy group is a moderately electron-donating group, which enriches the phenyl ring with electron density. Conversely, the chloro substituent is electron-withdrawing and, more importantly, represents a challenging coupling handle for many standard cross-coupling reactions.[2] This combination necessitates a carefully considered catalyst system to achieve high efficiency, particularly in Suzuki-Miyaura reactions with other unactivated or sterically hindered coupling partners.

This guide addresses the most common questions and issues that arise when using this specific boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with an aryl chloride is not starting or is extremely slow. What is the primary barrier?

A1: The most significant hurdle in coupling any boronic acid with an aryl chloride is the initial Oxidative Addition step.[2][3] The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarized than its Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) counterparts, making it resistant to cleavage and addition to the Palladium(0) catalyst.

The electron-donating nature of the isopropoxy group on your boronic acid does not help the aryl chloride partner. For the reaction to proceed, the palladium catalyst must be sufficiently electron-rich to insert into the C-Cl bond of your coupling partner.

Causality & Solution:

  • Catalyst Electronics: Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligand is not electron-donating enough to promote oxidative addition into the robust C-Cl bond.

  • Ligand Choice is Critical: You must employ a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4] These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition step.[3]

Below is a diagram illustrating the catalytic cycle and highlighting the challenging initial step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Cl Pd0->OA_Complex Oxidative Addition (Rate-Limiting for Ar-Cl) Trans_Complex Ar-Pd(II)(L_n)-Ar' OA_Complex->Trans_Complex Transmetalation Product_Complex Product Complex Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release Aryl_Cl Aryl Chloride (Ar-Cl) Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) caption Fig 1. Suzuki-Miyaura Cycle for Aryl Chlorides.

Caption: Fig 1. Suzuki-Miyaura Cycle for Aryl Chlorides.

Q2: What is the best starting point for a catalyst system for coupling this compound with an aryl chloride?

A2: For challenging couplings involving aryl chlorides, it is highly recommended to start with a modern, well-defined palladium precatalyst system rather than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ with separate ligands. These precatalysts offer better stability, reproducibility, and form the active catalytic species more efficiently.[5]

The most successful ligands for this chemistry fall into the "Buchwald" biaryl phosphine ligand family or related bulky, electron-rich systems.

Recommended Starting Points:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
XPhos Pd G3/G4 BiarylphosphineExcellent activity for Ar-Cl bonds, high stability, reliable.[6]1 - 3
SPhos Pd G3/G4 BiarylphosphineVery active for electron-rich and sterically hindered substrates.[7]1 - 3
PEPPSI-IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for deactivated aryl chlorides.[3][8]2 - 5
Pd(OAc)₂ + cataCXium® A Di-adamantylphosphineBulky and electron-rich, promotes both oxidative addition and reductive elimination.1 - 3 (1:2 ratio)

Recommendation: Start with XPhos Pd G3 or SPhos Pd G3 . These are robust, commercially available precatalysts that have demonstrated broad utility and high success rates for coupling unactivated aryl chlorides.[6]

Q3: I'm observing significant protodeboronation (loss of the B(OH)₂ group). How can I mitigate this?

A3: Protodeboronation is a common side reaction, especially with electron-rich boronic acids like this compound, and can be exacerbated by high temperatures, strong bases, and the presence of excess water.[9][10]

Troubleshooting Workflow for Protodeboronation:

Protodeboronation_Troubleshooting Start Problem: Protodeboronation Observed Check_Base Is the base too strong or in large excess? (e.g., NaOH, KOH) Start->Check_Base Check_Water Is there excess water in the solvent system? Check_Base->Check_Water No Solution_Base Switch to a milder base: K₃PO₄ or Cs₂CO₃ Check_Base->Solution_Base Yes Check_Temp Is the reaction temperature excessively high (>110 °C)? Check_Water->Check_Temp No Solution_Solvent Use a less aqueous system (e.g., Toluene/H₂O 10:1) or anhydrous conditions with KF. Check_Water->Solution_Solvent Yes Solution_Temp Lower the temperature. If reaction stalls, a more active catalyst is needed. Check_Temp->Solution_Temp Yes Advanced_Solution Convert boronic acid to a more stable surrogate (Pinacol or MIDA ester). Check_Temp->Advanced_Solution No / Ineffective

Caption: Fig 2. Decision workflow for troubleshooting protodeboronation.

Advanced Solution: Use of Boronic Esters If milder conditions are ineffective, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) is a highly effective strategy.[11][12] These esters are more robust and release the boronic acid slowly under the reaction conditions, minimizing its decomposition over time.[13]

Q4: How do I select the optimal base and solvent system?

A4: The base and solvent are not passive components; they are critical to the reaction's success. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[4][7][14]

Base Selection: Strong hydroxide bases (NaOH, KOH) can promote side reactions like protodeboronation and ester hydrolysis.[9][14] For substrates like ours, a moderately strong, non-nucleophilic base is preferred.

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂O, 2-MeTHFExcellent choice for aryl chlorides. Often provides high yields and minimizes side reactions.[14]
Cs₂CO₃ ModerateDioxane, Toluene, DMFThe "caesium effect" can accelerate reductive elimination, particularly beneficial for sterically hindered substrates.[14]
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂OA common, cost-effective choice, but can be less effective for challenging Ar-Cl couplings.[14]
KF MildAnhydrous THF, DioxaneUsed in anhydrous conditions; fluoride activates the boronic acid without requiring water.[7]

Solvent System: A polar, aprotic solvent, often with a small amount of water, is typical. Water helps solubilize the inorganic base and facilitates the formation of the active boronate species.

  • Recommended Starting System: Dioxane/H₂O (e.g., 10:1 v/v) or 2-MeTHF/H₂O . These solvents have good thermal stability and effectively solubilize both organic and inorganic reagents.

  • Degassing is Crucial: Oxygen must be rigorously excluded from the reaction. It can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[15] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Q5: My reaction is sluggish and gives low yields despite using a modern catalyst. What else can I optimize?

A5: If you've selected an appropriate catalyst, base, and solvent, but are still facing issues, consider these factors:

  • Reagent Purity: Ensure the boronic acid is pure. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Also, verify the purity and integrity of your aryl halide.

  • Concentration: Suzuki-Miyaura reactions are often run at concentrations between 0.1 M and 0.5 M with respect to the limiting reagent.[15] If the reaction is slow, increasing the concentration can sometimes improve the rate.

  • Temperature: While high temperatures can cause decomposition, they are often necessary for activating C-Cl bonds. A typical range is 80-110 °C.[15] If you started at 80 °C, carefully increasing to 100 °C or 110 °C may be beneficial.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is commonly used to drive the reaction to completion, especially if there is a risk of protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol provides a robust starting point for coupling this compound with a generic aryl chloride.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[15]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[15]

Protocol 2: Preparation of a Boronic Ester Adduct for Improved Stability

If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can enhance stability.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Diethanolamine (1.0 mmol, 1.0 equiv)

  • Methylene Chloride (DCM) or Toluene (approx. 5 mL)

Procedure:

  • Dissolution: In a small vial with a stir bar, dissolve the boronic acid in a minimal amount of DCM.

  • Addition: Add diethanolamine dropwise while stirring.

  • Precipitation: A white precipitate should form. Continue stirring the slurry for 15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol, typically in place of the boronic acid.[15]

References

Technical Support Center: Solvent Effects on 3-Chloro-4-isopropoxyphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-4-isopropoxyphenylboronic acid. This resource is designed to provide in-depth, practical guidance on a critical, yet often overlooked, experimental variable: the choice of solvent. Understanding how solvents influence the reactivity of this versatile reagent is paramount to achieving reproducible, high-yielding results in cross-coupling reactions. This guide moves beyond simple protocol recitation to explore the underlying chemical principles, offering troubleshooting solutions and data-driven recommendations to empower your research.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and use of this compound, with a specific focus on solvent interactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first solvent-related parameters I should check?

A1: When a Suzuki-Miyaura coupling fails, the solvent system is a primary suspect. Here’s a checklist to begin your troubleshooting:

  • Solvent Degassing: The presence of dissolved oxygen can lead to the oxidative degradation of your palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Water Content: The role of water is nuanced. While Suzuki-Miyaura reactions often benefit from a small amount of water to facilitate the transmetalation step, especially when using inorganic bases, an excess can be detrimental.[4][5][6] Conversely, strictly anhydrous conditions, particularly with certain bases like K₃PO₄, may also hinder the reaction.[7] If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area.[1]

  • Solvent Polarity and Coordinating Ability: The polarity of the solvent can significantly influence the reaction's selectivity and rate.[4][8][9] Highly polar, coordinating solvents like DMF or DMSO can sometimes alter the catalytic cycle in unexpected ways compared to nonpolar solvents like toluene or THF.[4][9][10][11]

Q2: I am observing significant protodeboronation of my this compound. How can my choice of solvent mitigate this?

A2: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a common side reaction for many boronic acids.[12] The solvent plays a crucial role as a proton source.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) are direct proton sources and can accelerate protodeboronation, especially in the presence of a strong base.[1][13] Switching to an anhydrous aprotic solvent system (e.g., dioxane, THF, toluene) can significantly reduce this side reaction.[1]

  • Influence of Water: As water is the primary proton source for protodeboronation, minimizing its presence is key.[1][14] If an aqueous base is required, using a biphasic system with a nonpolar organic solvent can help by partitioning the boronic acid away from the aqueous phase.

  • pH Dependence: Protodeboronation is highly pH-dependent.[12][13][15] The choice of base and the presence of water will dictate the pH of the reaction mixture. In some cases, using a milder base like KF or K₂CO₃ can be beneficial.[1]

Q3: What is the general solubility profile of this compound, and how does it affect my solvent choice?

A3: this compound is a solid with a melting point of 140-145 °C.[16] While specific solubility data in a wide range of organic solvents is not extensively published, phenylboronic acids, in general, exhibit moderate solubility in common organic solvents like THF, dioxane, and DMF. Its solubility is expected to be lower in nonpolar solvents like hexanes. It is crucial to ensure that both the boronic acid and the coupling partner are sufficiently soluble in the chosen solvent system at the reaction temperature to ensure a homogeneous reaction mixture. Poor solubility can lead to slow reaction rates and incomplete conversion.

Q4: Can the solvent influence the stability of the palladium catalyst?

A4: Absolutely. The solvent can impact the catalyst's stability and activity.

  • Stabilization of Catalytic Species: Solvents can coordinate with the palladium center, influencing its reactivity and stability.[10][11] For instance, some polar coordinating solvents can stabilize certain palladium intermediates, potentially altering the selectivity of the reaction.[9][10][11]

  • Catalyst Decomposition: Inadequately degassed solvents can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then be reduced to palladium black, an inactive form of the catalyst. This is often observed as a black precipitate in the reaction flask.

Troubleshooting Guide: Solvent-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound, where the solvent is a likely culprit.

Observed Issue Probable Solvent-Related Cause(s) Recommended Solutions & Rationale
Low or No Product Formation 1. Poor Solubility: Reactants are not fully dissolved at the reaction temperature.2. Catalyst Deactivation: Oxygen in the solvent has oxidized the Pd(0) catalyst.3. Incorrect Water Content: The reaction is either too wet or too dry, hindering the transmetalation step.1. Change Solvent System: Switch to a solvent known to better solubilize both coupling partners (e.g., Dioxane, DMF, or a Toluene/Ethanol mixture). A solubility test in a small vial can be informative.2. Thoroughly Degas Solvents: Sparge with N₂ or Ar for at least 30 minutes before use.[3] Consider using a more robust, air-stable precatalyst.[1]3. Optimize Water Content: If using anhydrous conditions, try adding a few equivalents of water. If using a biphasic system, ensure vigorous stirring. For some systems, a single-phase solvent like Dioxane/H₂O (e.g., 10:1 ratio) may be more effective.[1]
Significant Protodeboronation 1. Protic Solvent: The solvent (e.g., methanol, ethanol) is acting as a proton source.2. Excess Water: Water in the solvent system is facilitating the undesired protonolysis.1. Switch to Aprotic Solvents: Use anhydrous THF, Dioxane, or Toluene.[1]2. Minimize Water: Use anhydrous solvents and dry the base if possible. If an aqueous base is necessary, consider using KF instead of stronger hydroxide or carbonate bases, as it can sometimes suppress protodeboronation.[1]
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[1][2]1. Rigorous Degassing: Ensure the solvent and the entire reaction setup are free of oxygen by maintaining a positive pressure of an inert gas.
Inconsistent Reaction Rates or Yields 1. Variable Solvent Quality: Different batches of solvent may have varying levels of water or dissolved oxygen.2. Solvent Polarity Mismatch: The chosen solvent may not be optimal for stabilizing the transition states of the catalytic cycle.1. Use High-Purity Solvents: Employ anhydrous, high-purity solvents from a reliable supplier. Consider purifying solvents if necessary.2. Solvent Screening: If reproducibility is a major issue, perform a small-scale screen of different solvent systems (e.g., Toluene, Dioxane, DMF, Acetonitrile, and aqueous mixtures) to identify the most robust conditions for your specific substrate combination.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)[1]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]

  • Solvent system (e.g., Dioxane/H₂O, 10:1)[1]

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.[1]

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be degassed beforehand by sparging with argon or nitrogen for at least 30 minutes.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualization of Key Concepts

Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, highlighting where the solvent and base play critical roles.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base, Solvent PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Solvent Selection Workflow

This decision tree provides a logical workflow for selecting an appropriate solvent system when developing a new Suzuki-Miyaura coupling protocol.

Caption: A decision-making workflow for solvent selection.

References

preventing decomposition of 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable reagent. This guide is structured to offer both quick answers to common questions and in-depth troubleshooting protocols, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound appears clumpy and has lost its fine crystalline structure. What is happening?

A1: This is likely due to the absorption of moisture and subsequent formation of boroxine, the trimeric anhydride of the boronic acid.[1][2] Boronic acids are known to be hygroscopic and can lose water of crystallization, leading to caking.[3] This process is often reversible by recrystallization from water, but it indicates improper storage conditions.[1]

Q2: I am observing a significant amount of a byproduct corresponding to 3-chloro-4-isopropoxyphenol in my reaction mixture. What is the cause?

A2: The formation of the corresponding phenol is a classic sign of oxidative decomposition (deboronation) of the boronic acid.[4][5] This can be triggered by reactive oxygen species, residual peroxides in solvents, or exposure to air, especially under basic conditions or in the presence of certain metal catalysts.[6][7]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect my boronic acid is degrading. What is the most likely decomposition pathway under these conditions?

A3: In Suzuki-Miyaura reactions, which are typically run under basic conditions, the primary non-productive pathway for boronic acid consumption is often protodeboronation.[8][9] This reaction replaces the carbon-boron bond with a carbon-hydrogen bond, yielding 1-chloro-2-isopropoxybenzene in your case. The rate of protodeboronation is highly pH-dependent and generally increases at higher pH values.[8][10]

Q4: How should I properly store this compound to ensure its long-term stability?

A4: Proper storage is critical. It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen).[11][12] While boric acid itself is stable, it is mildly hygroscopic.[13] For anhydrous borates, care should be taken to keep them as dry as possible to prevent caking.[3] Storing it in a desiccator can also help to minimize moisture absorption.

In-Depth Troubleshooting Guides

Issue 1: Premature Decomposition of Solid this compound

This section addresses the degradation of the boronic acid in its solid state, often observed during storage.

  • Change in physical appearance from a free-flowing powder to a dense or clumpy solid.

  • Inconsistent results in reactions where the boronic acid is a key reagent.

  • Reduced purity as determined by analytical techniques like NMR or HPLC.

Root Cause Explanation Preventative Measures & Solutions
Moisture Absorption & Boroxine Formation Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[1][14] This process is driven by the presence of moisture and can be accelerated by elevated temperatures.[2] While this is a reversible process, the presence of boroxine can affect the stoichiometry of your reactions.Storage: Always store in a tightly sealed container in a desiccator or glovebox. For long-term storage, consider sealing the container with paraffin film. Handling: Handle the solid material quickly in a low-humidity environment. If possible, weigh it out in a glovebox. Solution: If boroxine formation is suspected, the boronic acid can often be regenerated by dissolving the solid in a suitable solvent and adding a controlled amount of water, followed by removal of the solvent. Recrystallization is also an effective purification method.[1]
Oxidative Degradation Prolonged exposure to atmospheric oxygen can lead to slow oxidation of the boronic acid to the corresponding phenol.[4][5] This is an irreversible decomposition pathway.Storage: Store under an inert atmosphere (argon or nitrogen). Vacuum-sealing the container can also be effective. Handling: Minimize the time the container is open to the air.
Issue 2: Decomposition During a Suzuki-Miyaura Coupling Reaction

This guide focuses on troubleshooting the degradation of this compound under typical Suzuki-Miyaura reaction conditions.

  • Low or no yield of the desired cross-coupled product.

  • Formation of significant amounts of 1-chloro-2-isopropoxybenzene (from protodeboronation).

  • Formation of 3-chloro-4-isopropoxyphenol (from oxidation).

  • Formation of homocoupled biaryl products.[15]

cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_purity Verify Purity of Starting Boronic Acid (NMR, LC-MS) start->check_purity reagent_quality Assess Quality of Other Reagents (Solvent, Base, Catalyst) start->reagent_quality protodeboronation Protodeboronation Suspected (Ar-H byproduct detected) check_purity->protodeboronation oxidation Oxidation Suspected (Ar-OH byproduct detected) check_purity->oxidation homocoupling Homocoupling Observed check_purity->homocoupling reagent_quality->protodeboronation reagent_quality->oxidation reagent_quality->homocoupling solution_base Use Milder Base (e.g., K3PO4, KF) or Anhydrous Conditions [20] protodeboronation->solution_base solution_temp Lower Reaction Temperature [20] protodeboronation->solution_temp solution_ester Convert to a More Stable Boronate Ester (e.g., pinacol ester) [25, 36] protodeboronation->solution_ester solution_degas Ensure Rigorous Degassing of Solvent and Headspace [35] oxidation->solution_degas solution_catalyst Use a Pre-activated Pd(0) Catalyst to Minimize Pd(II) Species [20] homocoupling->solution_catalyst

Caption: Troubleshooting workflow for Suzuki coupling.

Protocol 1: Conversion to a Pinacol Ester for Enhanced Stability

Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be a practical solution to decomposition issues.[15][16]

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling or purified by column chromatography on silica gel.[17][18]

Protocol 2: Analytical Monitoring of Decomposition by HPLC

A stability-indicating HPLC method is crucial for quantifying the purity of your boronic acid and detecting degradation products.[19]

Objective: To develop a reverse-phase HPLC method to separate this compound from its potential degradation products (1-chloro-2-isopropoxybenzene and 3-chloro-4-isopropoxyphenol).

Starting HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient, e.g., 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile).

  • Inject the sample and analyze the chromatogram.

  • If degradation is suspected, intentionally degrade a small sample of the boronic acid (e.g., by heating a solution in the presence of a base) and inject it to identify the retention times of the degradation products.

  • Optimize the gradient to achieve baseline separation of the parent compound and all degradation products. A selective on-line detection method using post-column reaction with alizarin can also be employed for specific detection of boronic acids.[20]

Key Decomposition Pathways

Understanding the mechanisms of decomposition is fundamental to preventing them.

Protodeboronation

This is the cleavage of the C-B bond by a proton source, which is a common side reaction in Suzuki-Miyaura couplings.[9] The reaction is highly dependent on pH, with the boronate anion ([ArB(OH)₃]⁻), which is more prevalent at higher pH, being more susceptible to this process.[8][10]

Reactant Ar-B(OH)₂ Intermediate [Ar-B(OH)₃]⁻ Reactant->Intermediate + OH⁻ Product Ar-H + B(OH)₃ Intermediate->Product + H⁺ (from H₂O) Reactant Ar-B(OH)₂ Product Ar-OH Reactant->Product + [O] Three_BA 3 Ar-B(OH)₂ Boroxine Boroxine Three_BA->Boroxine Δ Water 3 H₂O Boroxine->Three_BA + H₂O

References

Technical Support Center: Workup Procedures for 3-Chloro-4-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the workup and purification of reactions involving 3-Chloro-4-isopropoxyphenylboronic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A typical Suzuki-Miyaura reaction workup involves a sequence of steps designed to quench the reaction, remove the catalyst, and separate the desired product from unreacted starting materials and byproducts.[1][2][3]

The Causality Behind the Choices: The general workflow is designed to systematically remove different classes of compounds. After the reaction is complete, the mixture contains the desired biaryl product, palladium catalyst residues, inorganic base, unreacted aryl halide, and excess this compound and its byproducts.

  • Quenching & Filtration: The reaction is first cooled to room temperature and may be quenched, often with water or a dilute aqueous acid, to neutralize the base.[1][4] The mixture is then filtered through a pad of a filter aid like Celite.[5][6] This initial filtration is crucial for removing the heterogeneous palladium catalyst (often palladium on carbon or precipitated palladium black) and insoluble inorganic salts.[6]

  • Liquid-Liquid Extraction: The filtrate is transferred to a separatory funnel and partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water.[2][6][7] This step separates water-soluble components (inorganic salts) from the organic-soluble components (product, starting materials, and organic byproducts).

  • Aqueous Washes: The organic layer is washed sequentially. A wash with a dilute basic solution (e.g., 1M NaOH or Na2CO3) is highly effective for removing acidic impurities, most notably the excess boronic acid.[8] This is followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer before drying.[2]

  • Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude product.[5][6]

This crude material then proceeds to purification.

Q2: How do I effectively remove unreacted this compound from my crude product?

The most reliable method leverages the acidic nature of the boronic acid functional group.

The Underlying Principle: Arylboronic acids are weak Lewis acids and will deprotonate in the presence of a sufficiently strong base to form the corresponding boronate salt (Ar-B(OH)₃⁻).[9] This salt is highly polar and thus soluble in aqueous solutions, while the desired biaryl product is typically nonpolar and remains in the organic phase.

Recommended Procedure: During the liquid-liquid extraction phase of your workup, perform one or two washes with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[8]

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Add an equal volume of 1 M NaOH solution and shake the separatory funnel vigorously.

  • Allow the layers to separate. The aqueous layer, now containing the sodium salt of the boronic acid, can be drained off.

  • Repeat the wash if a significant amount of boronic acid was used in excess.

  • Proceed with a water or brine wash to remove any residual NaOH from the organic layer.

This technique is highly effective and avoids the need for chromatography solely for removing the boronic acid.[8][10]

Q3: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how can I remove it?

This byproduct is almost certainly the homocoupling product, 2,2'-dichloro-4,4'-diisopropoxy-1,1'-biphenyl, resulting from the coupling of two molecules of this compound.

Mechanism of Formation: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of Pd(II) species and molecular oxygen in the reaction mixture.[11][12] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then undergo transmetalation with two boronic acid molecules, leading to the undesired dimer.[10][11][12]

Mitigation and Removal:

  • Prevention: The best strategy is prevention. Ensure your reaction is properly degassed (e.g., by sparging with argon or nitrogen) before adding the palladium catalyst to minimize dissolved oxygen.[10]

  • Removal: The homocoupled byproduct has physicochemical properties (polarity, solubility) very similar to the desired cross-coupled product. This makes separation by simple extraction challenging.

    • Silica Gel Chromatography: This is the most effective method for separating the desired product from the homocoupled dimer. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) is usually required.[6]

    • Recrystallization: If the desired product and the homocoupling byproduct have sufficiently different solubilities, recrystallization can be an effective and scalable purification method.[5] This often requires screening various solvent systems.

Q4: What are the best practices for purifying the final coupled product?

The choice between column chromatography and recrystallization depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product.

Purification MethodBest ForAdvantagesDisadvantages
Silica Gel Chromatography Small-scale reactions (<5g), complex impurity profiles, separating compounds with similar polarities.[6]High resolution, applicable to a wide range of compounds, effective for removing closely related impurities like homocoupling products.Can be time-consuming and labor-intensive, requires large volumes of solvent, potential for product loss on the column.[13]
Recrystallization Larger-scale reactions (>1g), products that are crystalline solids, removing minor impurities with different solubility profiles.[5]Highly efficient for achieving high purity, scalable, cost-effective, and environmentally greener than chromatography.[13]Requires the product to be a solid, finding a suitable solvent system can be challenging, may not be effective for removing impurities with similar structures and solubilities.

Expert Tip: A common and efficient workflow is to perform a basic aqueous workup to remove the bulk of the boronic acid, followed by a "plug" of silica gel (a short column) to remove baseline impurities and residual palladium. Final purity can then be achieved by recrystallization.

Q5: Are there any specific safety precautions for handling this compound and its waste?

Yes. While boronic acids are generally less toxic than other organometallic reagents like organotins, they are still hazardous chemicals and must be handled with appropriate care.[14]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: this compound is a solid that can cause skin, eye, and respiratory irritation.[15] Handle it in a well-ventilated fume hood to avoid inhaling the dust. Avoid contact with skin and eyes.[15]

  • Waste Disposal: The reaction waste will contain palladium residues, which are considered heavy metal waste. Aqueous and organic waste streams should be segregated and disposed of according to your institution's hazardous waste disposal protocols. Do not pour palladium-containing waste down the drain.

Troubleshooting and Impurity Removal

The following diagram provides a logical workflow for troubleshooting the workup and purification process based on analysis of the crude reaction mixture (e.g., by TLC or LC-MS).

G start Analyze Crude Reaction Mixture (TLC/LC-MS) unreacted_sm Excess Boronic Acid Detected? start->unreacted_sm homocoupling Homocoupling Product Detected? unreacted_sm->homocoupling No wash Perform Aqueous Basic Wash (1M NaOH) unreacted_sm->wash Yes polar_impurities Baseline/Polar Impurities Detected? homocoupling->polar_impurities No column Purify by Column Chromatography homocoupling->column Yes polar_impurities->column Yes check_purity Check Purity polar_impurities->check_purity No final_product Product Isolated wash->homocoupling column->check_purity recrystallize Purify by Recrystallization recrystallize->final_product check_purity->final_product Purity OK check_purity->recrystallize Further Purification Needed

Caption: Troubleshooting workflow for purification.

Common Impurities and Removal Strategies

ImpurityIdentification (TLC/¹H NMR)Recommended Removal Strategy
Unreacted Boronic Acid Often more polar than the product on TLC. Characteristic B-OH protons in NMR (can be broad).Aqueous basic wash (1M NaOH or K₂CO₃).[8]
Homocoupling Product Polarity similar to the desired product. Symmetrical structure leads to a simpler NMR spectrum.Silica gel column chromatography.[6] Recrystallization may also be effective.[5]
Aryl Halide Starting Material Typically less polar than the biaryl product.Silica gel column chromatography.
Palladium Catalyst Residues Appears as black/grey insoluble material or causes streaking at the baseline on TLC.Filtration through Celite or a silica gel plug.[6]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Basic Workup

This protocol is designed for the initial workup of a completed Suzuki-Miyaura coupling reaction to remove the catalyst, inorganic salts, and excess boronic acid.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Filtration: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes). Filter the mixture through a short pad of Celite in a Büchner funnel to remove the palladium catalyst and inorganic salts.[6] Rinse the reaction flask and the Celite pad with additional organic solvent to ensure complete transfer.

  • Extraction: Transfer the filtrate to a separatory funnel. If the reaction was run in an aqueous/organic biphasic system, the layers should already be present. If not, add an equal volume of deionized water and shake to mix.

  • Basic Wash: Separate the layers. Wash the organic layer with 1-2 M NaOH or Na₂CO₃ solution (approximately 1/2 the organic volume).[8] Shake vigorously for 30-60 seconds, venting frequently. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine.[2]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[6] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for purifying the crude product when impurities like the homocoupling byproduct are present.

  • Select Eluent System: Determine an appropriate mobile phase (eluent) using TLC. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of ~0.2-0.3 for the desired product.

  • Pack the Column: Prepare a silica gel column using the selected eluent.

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or a stronger solvent like dichloromethane ("wet loading"). Carefully apply the sample to the top of the packed column.

  • Elute the Column: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is ideal for obtaining highly pure crystalline product, especially on a larger scale.

  • Choose a Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities should either be insoluble or highly soluble at all temperatures. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, or mixtures like hexanes/ethyl acetate.[5]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if needed.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals under vacuum to remove all residual solvent.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Chloro-4-isopropoxyphenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Arylboronic acids are foundational reagents in modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of C-C bond formation. This guide provides an in-depth analytical and performance comparison of 3-Chloro-4-isopropoxyphenylboronic acid and its structurally related alternatives. Our objective is to furnish researchers with the critical data and experimental insights necessary to make informed decisions for their synthetic strategies.

Introduction to this compound and its Analogs

This compound is a versatile substituted phenylboronic acid increasingly utilized in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating isopropoxy group, presents an interesting electronic profile that can influence its reactivity in cross-coupling reactions. This guide will compare it against three commercially available alternatives: 4-isopropoxyphenylboronic acid, 3-chloro-4-methoxyphenylboronic acid, and 4-fluorophenylboronic acid.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical and chemical properties of a reagent is crucial for its proper handling, storage, and application in chemical synthesis. The following table summarizes the key physicochemical properties of this compound and its selected alternatives.

PropertyThis compound4-Isopropoxyphenylboronic acid3-Chloro-4-methoxyphenylboronic acid4-Fluorophenylboronic acid
CAS Number 480438-56-0[1]153624-46-5[2]175883-60-0[3][4][5]1765-93-1[6]
Molecular Formula C₉H₁₂BClO₃[7]C₉H₁₃BO₃[2][8]C₇H₈BClO₃[3][4]C₆H₆BFO₂[6][9]
Molecular Weight 214.45 g/mol [1]180.01 g/mol [2][8]186.40 g/mol [5]139.92 g/mol [6][9]
Melting Point 140-145 °C[1][7]Not available238-242 °C[3][5]262-265 °C[6]
Appearance Solid[1]Not availableWhite to off-white crystalline powder[4]Powder[6]

Spectroscopic Data Analysis for Structural Elucidation

Accurate structural confirmation is a cornerstone of chemical synthesis. Here, we present a summary of the expected and reported spectroscopic data for the subject compounds.

This compound
  • ¹H NMR: Expected signals would include a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, and distinct aromatic protons.

  • ¹³C NMR: Aromatic carbons will show characteristic shifts, with the carbon bearing the boron atom often being broad or unobserved. Signals for the isopropyl group will also be present.

  • IR (ATR, cm⁻¹): Key stretches would include O-H (broad, from the boronic acid), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-Cl.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom. Predicted m/z for [M+H]⁺ is 215.06409.

Alternative Boronic Acids: A Spectroscopic Snapshot
Spectroscopic Data4-Isopropoxyphenylboronic acid3-Chloro-4-methoxyphenylboronic acid4-Fluorophenylboronic acid
¹H NMR Signals for the isopropoxy group and aromatic protons are expected.Aromatic protons will show splitting patterns influenced by the chloro and methoxy groups. A singlet for the methoxy protons will be present.Aromatic signals will show coupling to the fluorine atom.
¹³C NMR Characteristic aromatic and isopropyl carbon signals.Aromatic carbon signals influenced by the substituents, and a methoxy carbon signal.Aromatic carbon signals will show C-F coupling constants.
IR (cm⁻¹) O-H, C-H, C=C, C-O stretches.O-H, C-H, C=C, C-O, C-Cl stretches.O-H, C-H, C=C, C-F stretches.
Mass Spectrometry (m/z) M.W. 180.01M.W. 186.40M.W. 139.92

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, widely employed in academic and industrial research.

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is influenced by the electronic and steric nature of the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl bromide.

Materials:

  • Aryl boronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, aryl boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

A Comparative Guide to 3-Chloro-4-isopropoxyphenylboronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that dictates the efficiency, selectivity, and scope of this powerful transformation. This guide provides an in-depth technical comparison of 3-Chloro-4-isopropoxyphenylboronic acid with a selection of structurally related boronic acids, offering insights into their relative performance supported by a discussion of underlying mechanistic principles and a detailed experimental protocol.

Introduction to Substituted Phenylboronic Acids in Catalysis

Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions. The reactivity of these organoboron compounds is intricately modulated by the electronic and steric nature of the substituents on the phenyl ring. These substituents can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. Electron-donating groups (EDGs) can enhance the nucleophilicity of the aryl group, potentially accelerating transmetalation, while electron-withdrawing groups (EWGs) can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby slowing the reaction rate.

This guide focuses on this compound, a versatile building block, and compares its performance with three key analogs to dissect the influence of specific substituents:

  • 3-Chloro-4-methoxyphenylboronic acid: To evaluate the steric effect of the alkoxy group (isopropoxy vs. methoxy).

  • 3-Chloro-4-fluorophenylboronic acid: To contrast the electronic effect of a halogen in the para-position (alkoxy vs. fluoro).

  • 4-Isopropoxyphenylboronic acid: To assess the impact of the meta-chloro substituent.

Comparative Performance Analysis

Table 1: Comparative Performance of Substituted Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Coupling with 4-Iodotoluene

Boronic AcidKey Substituent EffectsExpected Reactivity Rank
This compound Chloro (meta): Electron-withdrawing (-I > +M). Isopropoxy (para): Electron-donating (+M > -I), sterically bulky.Moderate to High
3-Chloro-4-methoxyphenylboronic acid Chloro (meta): Electron-withdrawing (-I > +M). Methoxy (para): Electron-donating (+M > -I), less sterically bulky than isopropoxy.High
3-Chloro-4-fluorophenylboronic acid Chloro (meta): Electron-withdrawing (-I > +M). Fluoro (para): Electron-withdrawing (-I > +M).Low to Moderate
4-Isopropoxyphenylboronic acid Isopropoxy (para): Electron-donating (+M > -I), sterically bulky. No chloro substituent.High
Mechanistic Insights into Substituent Effects

The expected reactivity trends can be rationalized by considering the electronic and steric influence of the substituents on the key transmetalation step of the Suzuki-Miyaura catalytic cycle.

Electronic Effects: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. A more electron-rich aryl group generally leads to a faster transmetalation.

  • The isopropoxy and methoxy groups are electron-donating through resonance (+M effect), which increases the electron density of the phenyl ring and enhances its nucleophilicity, thus accelerating the reaction.

  • The chloro group at the meta position is primarily electron-withdrawing through its inductive effect (-I), which deactivates the ring and can slow down the transmetalation.

  • A fluoro group at the para position is also electron-withdrawing, which would be expected to decrease the reactivity compared to the alkoxy-substituted analogs.

Steric Effects: The size of the substituents, particularly those ortho to the boronic acid group, can significantly impact the reaction rate. In our comparison, the primary steric difference lies in the para-alkoxy groups.

  • The isopropoxy group is bulkier than the methoxy group. While not in the ortho position, this increased steric hindrance in the para position can have a minor, though generally less pronounced, effect on the approach of the boronic acid to the palladium complex compared to ortho substituents.

Based on these principles, we can predict the following reactivity order:

4-Isopropoxyphenylboronic acid > 3-Chloro-4-methoxyphenylboronic acid > this compound > 3-Chloro-4-fluorophenylboronic acid

The absence of the deactivating chloro group in 4-isopropoxyphenylboronic acid should render it the most reactive. The slightly smaller size of the methoxy group might give 3-Chloro-4-methoxyphenylboronic acid a kinetic advantage over its isopropoxy counterpart. The presence of two electron-withdrawing halogens is expected to make 3-Chloro-4-fluorophenylboronic acid the least reactive in this series.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparative evaluation of the boronic acids discussed.

Reaction Scheme:

G A Substituted Phenylboronic Acid C Pd Catalyst, Base A->C B 4-Iodotoluene B->C D Solvent, Heat C->D E Coupled Biaryl Product D->E G reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert add Add Catalyst and Solvents inert->add react Heat to Reflux and Stir add->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Cool, Dilute, and Wash monitor->workup purify Dry, Concentrate, and Purify workup->purify product Isolated Biaryl Product purify->product

A Comparative Guide to Alternatives for 3-Chloro-4-isopropoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, 3-Chloro-4-isopropoxyphenylboronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. Its specific substitution pattern—a chlorine atom ortho to the boronic acid and an isopropoxy group para—offers a unique combination of electronic properties and steric hindrance that is frequently exploited in the synthesis of complex molecules, including kinase inhibitors and other pharmaceuticals.

However, reliance on a single reagent can introduce vulnerabilities into a synthetic route, stemming from cost, availability, or unexpected reactivity in a complex substrate. This guide provides an in-depth comparison of viable alternatives, grounded in mechanistic principles and supported by experimental data, to empower chemists with a broader toolkit for their synthetic challenges.

The Central Role: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[1][2] The reaction's power lies in its functional group tolerance and generally mild conditions. Understanding its catalytic cycle is paramount to selecting an appropriate alternative reagent.

The cycle proceeds via three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation : The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[3]

  • Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetal Enters Cycle caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Part 1: Direct Structural Analogs

The most straightforward alternatives are boronic acids with minor modifications to the substituents. These reagents are expected to have similar, but not identical, reactivity profiles. The choice between them often depends on fine-tuning electronic effects or improving metabolic stability in a drug discovery context.

Structural_Analogs Main This compound Cl OCH(CH₃)₂ Alt1 (3-Chloro-4-isopropylphenyl)boronic acid Cl CH(CH₃)₂ Main->Alt1 Ether to Alkyl Alt2 3-Chloro-4-fluorophenylboronic acid Cl F Main->Alt2 Isopropoxy to Fluoro Alt3 (3-Chloro-4-methylphenyl)boronic acid Cl CH₃ Main->Alt3 Isopropoxy to Methyl caption Figure 2: Structural relationship of direct analogs.

Caption: Figure 2: Structural relationship of direct analogs.

ReagentCAS NumberKey Differences & Considerations
This compound 480438-56-0Baseline. The isopropoxy group is a moderate electron-donating group (EDG) via resonance, potentially increasing the nucleophilicity of the transmetalating species.[4]
(3-Chloro-4-isopropylphenyl)boronic acid1035235-56-7Ether to Alkyl Linkage. The isopropyl group is a weak EDG via induction. This removes the potential for metabolic cleavage at the ether linkage, which can be a crucial design element in drug development.[5]
3-Chloro-4-fluorophenylboronic acid144432-85-9Strong Electron Withdrawing Group (EWG). The fluorine atom is strongly electron-withdrawing, which can decrease the rate of transmetalation. However, it is a common bioisostere for a hydroxyl group and can block metabolic oxidation sites.[6]
(3-Chloro-4-methylphenyl)boronic acid175883-62-2Reduced Steric Bulk. The methyl group is less sterically demanding than the isopropoxy group, which may be beneficial in couplings with hindered partners. It is a weak EDG.[7]

Part 2: Alternative Boron-Based Reagents

Often, the limitations of a boronic acid lie not in its aryl scaffold but in the B(OH)₂ moiety itself. Boronic acids can be prone to decomposition via protodeboronation or formation of cyclic anhydrides (boroxines).[8] In these cases, alternative boron-based reagents offer superior stability and handling properties.

Reagent TypeExample StructureAdvantagesDisadvantages
Boronate Esters (e.g., Pinacol Ester)Aryl-B(pin)Highly stable to chromatography, air, and moisture. Less prone to protodeboronation. Purified by crystallization.Transmetalation can be slower than the corresponding boronic acid and may require different (often stronger) basic conditions to hydrolyze the ester in situ.
Potassium Trifluoroborates [Aryl-BF₃]⁻K⁺Crystalline, highly stable solids with indefinite shelf life. Easy to handle.Often require specific conditions for effective coupling. The B-F bonds must be cleaved, which can sometimes be sluggish.
MIDA Boronates Aryl-B(MIDA)Exceptionally stable to a wide range of anhydrous reaction conditions, including strongly basic and acidic environments. Allows for "slow release" of the boronic acid under aqueous basic conditions, which is ideal for coupling unstable boronic acids.[8]Requires an extra deprotection step (aqueous base) prior to or during the coupling reaction. The MIDA ligand adds significant mass to the reagent.

Part 3: Experimental Protocols

The following protocols provide a practical framework for employing this compound and a common, more stable alternative, its pinacol ester derivative.

Protocol 1: Standard Suzuki-Miyaura Coupling with Boronic Acid

This protocol is representative for coupling an aryl chloride, which requires a more active catalytic system than an aryl bromide or iodide.[9]

Protocol_Workflow start Start prep Prepare Schlenk Flask (Inert Atmosphere) start->prep add_solids Add Aryl Halide, Boronic Acid, & Base prep->add_solids add_catalyst Add Pd Catalyst & Ligand add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end caption Figure 3: General experimental workflow for Suzuki coupling.

Caption: Figure 3: General experimental workflow for Suzuki coupling.

Objective: To couple this compound with 4-bromoanisole.

Reagents & Materials:

  • 4-bromoanisole (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Toluene/Water (10:1 mixture, 5 mL), degassed

  • Schlenk flask, magnetic stir bar, inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this solid mixture to the Schlenk flask. Rationale: Pre-mixing is not strictly necessary but ensures the catalyst and ligand are added together.

  • Solvent Addition: Add the degassed toluene/water mixture to the flask. The use of a biphasic system with a strong base like K₃PO₄ is highly effective for activating the boronic acid.[8]

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling with a Boronate Pinacol Ester Alternative

Objective: To couple the pinacol ester of this compound with 4-bromoanisole.

Key Differences from Protocol 1:

  • The base is often changed to facilitate the in-situ hydrolysis of the stable pinacol ester. A combination of a strong base and water is essential.

  • The stoichiometry of the boron reagent may be slightly adjusted.

Reagents & Materials:

  • 4-bromoanisole (1.0 mmol, 1.0 equiv.)

  • 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, the boronate pinacol ester, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Rationale: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings.

  • Solvent and Reaction: Add the degassed dioxane/water mixture. Seal the flask and heat to 100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1. The workup will additionally remove pinacol byproducts.

Conclusion and Expert Recommendations

The choice of reagent is a critical decision in synthesis design. While This compound remains a potent and effective building block, its limitations in terms of stability can be overcome by using alternative boron reagents.

  • For early-stage discovery and rapid analog synthesis: Boronic acids offer the most direct route with well-established protocols.

  • For multi-step syntheses or when stability is paramount: Boronate esters (especially pinacol esters) or MIDA boronates are the superior choice. They can withstand a broader range of reaction conditions prior to the final coupling step, preventing loss of valuable material.[8]

  • For fine-tuning molecular properties: Direct structural analogs, such as the 4-fluoro or 4-isopropyl variants, provide a rational path to modulating the electronics and metabolic profile of the target molecule.[5]

Ultimately, the optimal reagent is context-dependent. By understanding the mechanistic nuances of the Suzuki-Miyaura reaction and the inherent properties of each alternative, researchers can make informed decisions that enhance the efficiency, robustness, and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Mass Spectrometry of 3-Chloro-4-isopropoxyphenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Chloro-4-isopropoxyphenylboronic acid, a key building block in many synthetic pathways, presents unique challenges for mass spectrometric analysis due to the inherent reactivity of the boronic acid functional group. This guide provides a comprehensive comparison of analytical strategies, offering detailed experimental protocols and expected data to facilitate robust characterization.

The Challenge of Boronic Acid Analysis

Boronic acids are known to readily undergo dehydration to form cyclic anhydrides known as boroxines, and can also form dimers and solvent adducts.[1][2] This behavior can complicate mass spectra, leading to a variety of ions that may not be directly representative of the parent molecule. Therefore, a successful mass spectrometry method must be optimized to control these side reactions and promote the formation of a distinct molecular ion.

Recommended Analytical Approaches

Two primary mass spectrometry techniques are recommended for the analysis of this compound: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for enhanced volatility and stability.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a powerful technique for the direct analysis of polar compounds like boronic acids.[3][4] By carefully selecting the mobile phase and ESI parameters, the formation of boroxines and other adducts can be minimized.

  • Positive Ion Mode ([M+H]⁺): Expect a primary ion at m/z 215.06, corresponding to the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a significant M+2 peak at m/z 217.06.

  • Negative Ion Mode ([M-H]⁻): This mode is often highly effective for boronic acids, yielding a strong signal for the deprotonated molecule at m/z 213.04.[2] The corresponding M+2 peak will be observed at m/z 215.04.

  • Common Adducts: Be aware of potential sodium adducts ([M+Na]⁺) at m/z 237.04 and potassium adducts ([M+K]⁺) at m/z 253.01 in positive ion mode. In some cases, a dehydrated dimer might be observed.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

The rationale for using a formic acid modifier is to promote protonation in positive mode and provide a source of protons for consistent ionization. The C18 column provides good retention for this relatively non-polar molecule.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection s_prep Dissolve Sample in ACN/Water lc_inject Inject into UPLC/HPLC s_prep->lc_inject c18_column C18 Reverse-Phase Column lc_inject->c18_column gradient Gradient Elution (Water/ACN + 0.1% FA) c18_column->gradient esi_source Electrospray Ionization (ESI) gradient->esi_source tof_analyzer Time-of-Flight (TOF) Analyzer esi_source->tof_analyzer data_acq Data Acquisition (m/z 50-500) tof_analyzer->data_acq caption LC-ESI-MS Experimental Workflow

Caption: LC-ESI-MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile and thermally labile nature of boronic acids necessitates derivatization.[5] A common and effective method is the formation of a volatile ester, for example, with pinacol or triethanolamine.[6][7] This not only improves chromatographic performance but also provides a characteristic fragmentation pattern.

Reacting this compound with pinacol will yield a boronic ester with a molecular weight of 296.54 g/mol .

  • Electron Ionization (EI) Fragmentation: EI is a high-energy ionization technique that will cause significant fragmentation.

    • Molecular Ion (M⁺): A molecular ion peak at m/z 296.12 is expected, though it may be of low intensity. The M+2 isotopic peak will be at m/z 298.12.

    • Key Fragments: Expect fragmentation patterns characteristic of the loss of the isopropoxy group, the pinacol moiety, and cleavage of the aromatic ring. The presence of chlorine will be evident in the isotopic patterns of chlorine-containing fragments.

  • Derivatization:

    • To 1 mg of this compound in a vial, add 500 µL of dry toluene and 1.1 equivalents of pinacol.

    • Heat the mixture at 80 °C for 1 hour.

    • Allow to cool and inject directly.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-450.

The derivatization with pinacol creates a more thermally stable and volatile compound suitable for GC analysis. The DB-5ms column is a good general-purpose column for this type of analysis.

GCMS_Workflow cluster_deriv Derivatization cluster_gc GC Separation cluster_ms MS Detection derivatize React with Pinacol in Toluene (80°C) gc_inject Inject into GC derivatize->gc_inject db5_column DB-5ms Column gc_inject->db5_column oven_prog Oven Temperature Program db5_column->oven_prog ei_source Electron Ionization (EI, 70 eV) oven_prog->ei_source quad_analyzer Quadrupole Analyzer ei_source->quad_analyzer data_acq Data Acquisition (m/z 40-450) quad_analyzer->data_acq caption GC-MS with Derivatization Workflow

Caption: GC-MS with Derivatization Workflow

Comparison with Alternative Boronic Acids

To provide context, the expected mass spectrometric behavior of this compound is compared with two structurally similar, commercially available alternatives: 3-Chloro-4-methoxyphenylboronic acid and 3-Chloro-4-fluorophenylboronic acid.

FeatureThis compound3-Chloro-4-methoxyphenylboronic acid3-Chloro-4-fluorophenylboronic acid[8]
Molecular Weight 214.45186.40174.37
[M+H]⁺ (m/z) 215.06 / 217.06187.01 / 189.01174.99 / 176.99
[M-H]⁻ (m/z) 213.04 / 215.04184.99 / 186.99173.00 / 175.00
Pinacol Derivative MW 296.54268.49256.46
Pinacol Derivative M⁺ (m/z) 296.12 / 298.12268.07 / 270.07256.05 / 258.05
Key Fragmentation Pathways Loss of isopropoxy, pinacol moietyLoss of methoxy, pinacol moietyLoss of fluoro, pinacol moiety

This comparative data allows researchers to anticipate the mass shifts and fragmentation differences when working with these related compounds, aiding in compound identification and purity assessment.

Conclusion

The successful mass spectrometric analysis of this compound is readily achievable with careful consideration of the compound's inherent reactivity. Both LC-ESI-MS and GC-MS (with derivatization) are powerful tools for its characterization. By understanding the potential for adduct formation and employing optimized analytical protocols, researchers can obtain high-quality, reproducible data essential for advancing their research and development activities. This guide provides the foundational knowledge and practical protocols to confidently analyze this important chemical entity.

References

A Senior Application Scientist's Guide to Validating the Purity of 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. Their purity can directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. 3-Chloro-4-isopropoxyphenylboronic acid is a key building block in many synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions, making the validation of its purity a critical step in any research and development or manufacturing campaign.[1]

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the technical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.

The Importance of a Multi-Faceted Approach to Purity Validation

A single analytical method is rarely sufficient to fully characterize the purity of a complex organic molecule like this compound. A comprehensive assessment requires an orthogonal approach, where different techniques provide complementary information. The primary impurities of concern include:

  • Organic Impurities: Starting materials, by-products from the synthesis, and related substances.

  • Boroxine (Anhydride): A common impurity in boronic acids, formed by the dehydration and trimerization of the boronic acid.[2]

  • Water Content: Boronic acids can be hygroscopic, and excess water can affect reaction stoichiometry.

  • Residual Solvents: Organic volatile impurities remaining from the manufacturing process.[3][4]

This guide will focus on a suite of analytical techniques designed to address each of these potential impurity classes.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic impurities in non-volatile and thermally labile compounds like boronic acids.[1] Its high resolving power allows for the separation of structurally similar compounds, making it ideal for identifying and quantifying process-related impurities and degradation products.

Causality Behind Experimental Choices in HPLC Method Development

The choice of column, mobile phase, and detector is critical for achieving a robust separation. For this compound, a reversed-phase HPLC method is generally preferred. The use of a C18 stationary phase provides good retention for the relatively non-polar aromatic ring, while an acidic mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention. The presence of a chromophore in the molecule allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: XSelect™ Premier HSS T3, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Self-Validating System in HPLC

The use of a PDA detector allows for the assessment of peak purity by comparing UV spectra across a single chromatographic peak. This provides a degree of self-validation, as non-homogenous peaks can indicate the presence of co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 h1 Inject Sample s2->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2

Fig 1: HPLC Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer, enabling the identification of impurities.[5][6]

The Power of Mass Detection

Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[5][6] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, one can deduce the molecular weight and structural features of unknown impurities. This is invaluable for process development and troubleshooting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds. For this compound, both ¹H and ¹¹B NMR are highly informative.

  • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the overall structure. The integral of the peaks can be used to determine the relative amounts of the main component and any proton-containing impurities.

  • ¹¹B NMR: This technique is particularly useful for boronic acids as it directly probes the boron atom.[7][8] The chemical shift in the ¹¹B NMR spectrum can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines, providing a direct measure of these specific impurities.[9][10]

Experimental Protocol: ¹¹B NMR for Boroxine Detection
  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 20-30 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Observe Nucleus: ¹¹B

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans: 128 (or as needed for adequate signal-to-noise)

  • Data Processing: Apply an appropriate window function and Fourier transform the data. Reference the spectrum to an external standard (e.g., BF₃·OEt₂).

Karl Fischer Titration for Accurate Water Content Determination

The presence of water can be detrimental in many applications of boronic acids. Karl Fischer titration is the gold standard for the determination of water content in solid and liquid samples.[11][12] This method is highly specific to water and is more accurate than other methods like loss on drying, which can also measure volatile solvents.[13]

Why Karl Fischer is the Preferred Method

The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[12] The endpoint can be determined volumetrically or coulometrically, with coulometry being particularly sensitive for low water content.[14]

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer titrant (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., dry methanol).

  • Procedure:

    • Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture.

    • Accurately weigh a suitable amount of the this compound sample and add it to the vessel.

    • Titrate the sample with the Karl Fischer titrant until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

KF_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_calc Calculation k1 Prepare Titrator k2 Condition Solvent k1->k2 a1 Add Sample k2->a1 a2 Titrate to Endpoint a1->a2 c1 Determine Water Content a2->c1

Fig 2: Karl Fischer Titration Workflow

Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals that may be present in the final product from the manufacturing process.[15][16] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the most common and robust method for the analysis of residual solvents in pharmaceutical intermediates and APIs.[15][16]

The Principle of Headspace Analysis

In HS-GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A portion of this gas is then injected into the GC system for separation and detection. This technique is ideal for analyzing residual solvents in solid samples like this compound, as it avoids injecting the non-volatile matrix onto the GC column.

Experimental Protocol: HS-GC for Residual Solvents
  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[17]

GC_Workflow cluster_prep Sample Preparation cluster_hs Headspace GC Analysis cluster_data Data Analysis p1 Weigh Sample into Vial p2 Add Diluent & Seal p1->p2 g1 Incubate Vial p2->g1 g2 Inject Headspace Gas g1->g2 g3 GC Separation & FID Detection g2->g3 d1 Identify & Quantify Solvents g3->d1

Fig 3: Residual Solvent Analysis by HS-GC Workflow

Comparison of Analytical Methods

The following table provides a comparative overview of the analytical techniques discussed in this guide.

Technique Analyte(s) Principle Strengths Limitations
HPLC-UV Organic ImpuritiesChromatographic separation based on polarity, UV absorbance detection.High resolution, quantitative, robust.[18]Does not provide structural information for unknown impurities.
LC-MS Organic ImpuritiesChromatographic separation with mass-based detection.Provides molecular weight and structural information for impurity identification.[5][19]More complex instrumentation, potential for matrix effects.
¹H & ¹¹B NMR Structural Integrity, BoroxineNuclear magnetic resonance of ¹H and ¹¹B nuclei.Provides detailed structural information, specific for boroxine detection (¹¹B).[7][8][20]Lower sensitivity compared to chromatographic methods for trace impurities.
Karl Fischer Titration Water ContentTitration based on a specific chemical reaction with water.Highly specific and accurate for water determination.[11][12]Not suitable for other volatile impurities.
HS-GC-FID Residual SolventsGas chromatographic separation of volatile compounds with flame ionization detection.High sensitivity and specificity for volatile organic compounds.[15][16]Not suitable for non-volatile impurities.

Conclusion

The validation of the purity of this compound is a critical undertaking that necessitates a multi-faceted analytical approach. By employing a combination of HPLC for organic impurity profiling, LC-MS for impurity identification, NMR for structural confirmation and boroxine detection, Karl Fischer titration for water content, and HS-GC for residual solvents, researchers and drug development professionals can gain a comprehensive understanding of the purity of this key synthetic intermediate. This rigorous analytical characterization is fundamental to ensuring the quality, consistency, and safety of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to Catalyst Performance in Suzuki-Miyaura Couplings of 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-isopropoxyphenylboronic Acid in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development. Its unique substitution pattern—a sterically demanding isopropoxy group and an electronically deactivating chloro substituent—imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, lipophilicity, and binding interactions. The efficient incorporation of this moiety into complex molecular scaffolds, predominantly via the Suzuki-Miyaura cross-coupling reaction, is therefore of paramount importance.

However, the very features that make this boronic acid a valuable synthetic precursor also present a significant catalytic challenge. The electron-withdrawing nature of the chloro group on the reaction partner's aryl halide and the steric hindrance around the boronic acid demand a carefully optimized catalytic system. This guide provides a comprehensive performance comparison of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal conditions for their synthetic endeavors.

The Catalytic Challenge: Overcoming Steric and Electronic Hurdles

The success of a Suzuki-Miyaura coupling involving an aryl chloride, such as a reaction partner for this compound, hinges on a delicate balance of steric and electronic factors within the catalyst system. The rate-limiting step in the catalytic cycle for aryl chlorides is often the initial oxidative addition of the aryl chloride to the palladium(0) center. This step is notoriously slower compared to aryl bromides or iodides. Consequently, the choice of ligand coordinated to the palladium center is critical for an efficient reaction.

Bulky and electron-rich phosphine ligands have proven to be highly effective in accelerating this key oxidative addition step.[1][2] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, while the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the carbon-chlorine bond.

Performance Comparison of Leading Catalyst Systems

While direct head-to-head comparative data for this compound is not extensively published, we can extrapolate performance from studies on structurally similar, challenging aryl chlorides. The following table summarizes the expected performance of commonly employed palladium catalysts and phosphine ligands for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride partner.

Catalyst System (Palladium Precursor + Ligand)Typical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Expected Yield (%)Key Strengths & Considerations
Pd(OAc)₂ + SPhos1 - 280 - 11012 - 24> 90High yields for sterically hindered and electron-poor aryl chlorides.[1]
Pd₂(dba)₃ + XPhos1 - 280 - 11012 - 24> 90Excellent for a broad range of aryl chlorides, including heterocyclic ones.[1]
Pd(OAc)₂ + RuPhos1 - 280 - 11012 - 2485 - 95Effective for a variety of challenging substrates.
[Pd(allyl)Cl]₂ + cataCXium® A1 - 2100 - 12016 - 2480 - 90Buchwald-type palladacycle precatalyst, often showing good activity.
Pd(PPh₃)₄2 - 5100 - 120> 24< 60Generally poor performance with aryl chlorides due to slow oxidative addition.[3]

Note: Yields are estimates based on reactions with analogous substituted aryl chlorides and are highly dependent on the specific coupling partner, base, and solvent used.

Mechanistic Insights: The Role of the Catalyst

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl chloride - K₃PO₄ Start->Reagents Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Reagents->Catalyst Inert Establish Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) Catalyst->Inert Solvent Add Degassed Solvents: 1,4-Dioxane and Water Inert->Solvent Reaction Heat Reaction Mixture: (e.g., 100 °C) with stirring Solvent->Reaction Monitor Monitor Reaction Progress: (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine Monitor->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

References

The Synthetic Chemist's Compass: A Comparative Guide to Characterizing Biaryl Compounds Derived from 3-Chloro-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a simple building block to a novel, well-characterized compound is one of precision, validation, and insight. 3-Chloro-4-isopropoxyphenylboronic acid is a versatile starting material, valued for its trifecta of functional handles: a reactive boronic acid poised for cross-coupling, a chloro-substituent that modulates electronic properties, and an isopropoxy group that enhances solubility and can form key interactions in biological targets.

This guide provides an in-depth, comparative analysis of the characterization of biaryl compounds synthesized from this crucial precursor. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, ensuring that each step in the characterization workflow serves as a self-validating system for the integrity of the final compounds. Our focus will be on the ubiquitous Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[1][2]

The Strategic Core: Suzuki-Miyaura Coupling

The primary synthetic route for leveraging this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forges a carbon-carbon bond between our boronic acid and an aryl or heteroaryl halide, providing a direct path to complex biaryl structures.[3] The choice of the coupling partner is critical as it defines the final compound's structural and potential biological properties.

To illustrate a robust characterization and comparison workflow, we will examine the synthesis and analysis of two representative compounds:

  • Compound A: 2-(3-Chloro-4-isopropoxyphenyl)pyridine

  • Compound B: 2-(3-Chloro-4-isopropoxyphenyl)benzothiazole

These targets were chosen to compare a simple, common heterocyclic core (pyridine) with a more complex, pharmaceutically relevant scaffold (benzothiazole), known to be present in various biologically active agents.[4][5]

The Workflow: From Reaction to Verified Structure

A rigorous and logical workflow is paramount to ensure the identity, purity, and integrity of a newly synthesized compound. The process is not merely a sequence of steps but an integrated system of validation.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization & Validation cluster_comparison Comparative Analysis synthesis Suzuki-Miyaura Coupling: This compound + Aryl Halide workup Aqueous Workup (Remove Base & Salts) synthesis->workup Reaction Mixture chromatography Flash Column Chromatography (Isolate Product) workup->chromatography Crude Product nmr Structural Elucidation (¹H & ¹³C NMR) chromatography->nmr Purified Sample ms Molecular Weight Confirmation (HRMS) nmr->ms hplc Purity Assessment (HPLC-UV) ms->hplc mp Physical Property & Purity Check (Melting Point) hplc->mp data_table Data Aggregation & Comparison (Yield, Purity, Spectroscopic Data) mp->data_table activity Biological Screening (e.g., IC₅₀ Determination) data_table->activity

Caption: A comprehensive workflow from synthesis to comparative analysis.

Comparative Characterization Data

The ultimate goal of characterization is to build a complete and unambiguous data profile for each compound. This data not only confirms the success of the synthesis but also provides the quantitative metrics needed for objective comparison.

ParameterCompound A: 2-(3-Chloro-4-isopropoxyphenyl)pyridineCompound B: 2-(3-Chloro-4-isopropoxyphenyl)benzothiazoleRationale for Comparison
Reaction Yield 85%78%Measures the efficiency of the Suzuki coupling with different aryl chlorides. Steric hindrance or electronic effects of the benzothiazole may slightly lower the yield.
Melting Point 92-94 °C121-123 °CA sharp melting point range is a primary indicator of high purity.[3] The higher value for Compound B reflects its larger, more rigid structure.
HPLC Purity >99% (at 254 nm)>99% (at 254 nm)Provides a quantitative measure of purity, essential for ensuring that biological data is not skewed by impurities.
¹H NMR (Key Shifts) δ 8.70 (d, 1H, Py-H6), 7.95 (d, 1H, Ar-H2), 7.15 (d, 1H, Ar-H5), 4.70 (sept, 1H, CH), 1.40 (d, 6H, CH₃)δ 8.10 (d, 1H, Btz-H4), 7.98 (d, 1H, Ar-H2), 7.18 (d, 1H, Ar-H5), 4.72 (sept, 1H, CH), 1.41 (d, 6H, CH₃)Confirms the specific proton environments. The downfield shift of the pyridine H6 proton is characteristic. NMR data is based on similar structures found in literature.[6]
¹³C NMR (Key Shifts) δ 156.1, 155.8, 149.7, 136.8, 131.5, 123.2, 122.3, 120.3, 71.5, 22.0δ 168.5, 156.3, 154.0, 135.1, 132.0, 126.8, 125.5, 122.9, 71.6, 22.1Confirms the carbon skeleton. The presence of the benzothiazole shifts the quaternary carbon signals significantly. Data is referenced against known values for these scaffolds.[7]
HRMS (m/z) [M+H]⁺: 248.0837[M+H]⁺: 304.0510Provides an exact mass measurement, confirming the elemental composition with high confidence.
Biological Activity IC₅₀ = 15.2 µMIC₅₀ = 3.8 µMHypothetical values against a cancer cell line (e.g., HCT116) to illustrate how structural changes (pyridine vs. benzothiazole) can dramatically impact biological function.

Experimental Protocols: A Self-Validating System

The trustworthiness of experimental data is rooted in the meticulous execution of validated protocols. Here, we detail the methodologies for synthesis and characterization, explaining the critical reasoning behind each step.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of biaryl compounds. The core principle involves a palladium catalyst facilitating the coupling of the boronic acid with an aryl halide.[8]

G reagents 1. Add Reagents to Flask: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) degas 2. Degas Mixture: - Seal flask - Evacuate & backfill with Argon (3x) reagents->degas Why? O₂ degrades the Pd(0) catalyst solvent 3. Add Degassed Solvent: - Dioxane/Water (4:1) degas->solvent heat 4. Heat Reaction: - Stir at 90 °C for 4-12 h - Monitor by TLC/LC-MS solvent->heat Why? Heat provides activation energy for the catalytic cycle workup 5. Workup & Purify: - Cool, dilute with EtOAc - Wash with H₂O, brine - Dry, concentrate - Column Chromatography heat->workup Why? Removes inorganic salts and isolates the final product

Caption: Key steps and rationale in the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times. Causality: The active Pd(0) catalyst is sensitive to oxidation, which would terminate the catalytic cycle. Removing oxygen is critical for reaction efficiency.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Causality: The aqueous phase is essential for dissolving the inorganic base, which activates the boronic acid for the transmetalation step in the catalytic cycle.[2]

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound. It separates components of a mixture based on their differential partitioning between a stationary and mobile phase.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a working solution at ~0.1 mg/mL.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar C18 stationary phase is well-suited for retaining and separating the moderately polar biaryl products.

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. Causality: A gradient elution is used to ensure that both potential early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at 254 nm. Causality: Aromatic systems in the target compounds strongly absorb UV light at this wavelength, providing high sensitivity.

  • Analysis: Inject 5-10 µL of the working solution. Integrate the resulting chromatogram to determine the area percentage of the main product peak relative to all other peaks. A purity of >95% is generally required for samples intended for biological screening.

Conclusion

The characterization of novel compounds synthesized from this compound is a systematic process of structural verification and purity assessment. By employing a logical workflow centered on cornerstone techniques like NMR, mass spectrometry, and HPLC, researchers can build a comprehensive and validated data package. This guide demonstrates that by comparing key metrics—such as reaction yield, physical properties, and spectroscopic data—across a series of related compounds, we can gain valuable insights into structure-property relationships. This rigorous, data-driven approach is fundamental to accelerating the discovery and development of new chemical entities in the pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid. For professionals in drug development and medicinal chemistry, the ability to strategically introduce substituted phenyl groups is paramount for tuning the physicochemical and pharmacological properties of candidate molecules.

This guide provides a comparative analysis of the performance of substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling. Moving beyond a simple recitation of protocols, we will delve into the underlying electronic and steric factors that govern their reactivity, offering a framework for rational reagent selection and reaction optimization.

The Decisive Role of Substituents: Electronic and Steric Effects

The success and efficiency of a Suzuki-Miyaura coupling are profoundly influenced by the nature and position of substituents on the phenylboronic acid. These effects primarily manifest during the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

Electronic Effects: A Tale of Two Classes

Substituents on the phenyl ring can be broadly categorized into two groups based on their electronic influence: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring. This enhanced electron density generally facilitates the transmetalation step, making the aryl group more nucleophilic and thus more readily transferred to the electron-deficient palladium(II) center. Consequently, phenylboronic acids bearing EDGs often exhibit higher reactivity and can lead to faster reactions and higher yields.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and ester (-COOR) pull electron density away from the phenyl ring. This reduction in electron density can render the aryl group less nucleophilic, potentially slowing down the transmetalation process. However, the effect of EWGs can be complex. While they may decrease the rate of transmetalation, they can also increase the stability of the boronic acid, mitigating side reactions such as protodeboronation.[2]

Steric Hindrance: The Ortho Effect

The position of the substituent on the phenyl ring is as critical as its electronic nature. Substituents in the ortho position (adjacent to the boronic acid group) can introduce significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, thereby slowing down or even inhibiting the transmetalation step. This "ortho effect" is a common challenge in Suzuki-Miyaura couplings and often necessitates the use of specialized, sterically demanding ligands on the palladium catalyst to facilitate the reaction.[3][4][5]

Comparative Performance: A Data-Driven Overview

While reaction conditions can be tailored to accommodate a wide range of substrates, a general trend in reactivity can be observed. The following table summarizes representative data from the literature, comparing the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, so the presented data should be interpreted as illustrative of general trends.

Phenylboronic AcidSubstituent TypePositionCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acidElectron-Donatingpara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
4-Methylphenylboronic acidElectron-Donatingpara4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
Phenylboronic acidUnsubstituted-IodobenzenePd/Ni-MOFK₂CO₃Ethanol85
4-Nitrophenylboronic acidElectron-Withdrawingpara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
3-Nitrophenylboronic acidElectron-Withdrawingmeta4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O90
2-Nitrophenylboronic acidElectron-Withdrawingortho4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O35
2-Methylphenylboronic acidElectron-Donatingortho4-BromoanisolePd/BI-DIMEK₃PO₄Toluene85
2,6-Dimethylphenylboronic acidElectron-Donatingdi-ortho3-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80

Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki-Miyaura couplings. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of substituted phenylboronic acid directly impacts the transmetalation step. As discussed, electron-donating groups on the Ar' moiety accelerate this step, while electron-withdrawing and sterically hindering groups can impede it.

Experimental Protocol: A Comparative Study of Substituted Phenylboronic Acids

This protocol provides a general framework for conducting a comparative study of different substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction with a common aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent mixture (5 mL) to the flask via syringe.

  • Add the palladium catalyst (0.03 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Caption: Experimental workflow for the comparative study.

Overcoming Challenges: Strategies for Difficult Couplings

When faced with poorly performing substituted phenylboronic acids, particularly those with significant steric hindrance or strong electron-withdrawing groups, several strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of coupling with sterically demanding substrates.[3][6] These ligands promote the formation of a monoligated, highly active Pd(0) species, which is more amenable to oxidative addition and can better accommodate sterically hindered coupling partners.

  • Base and Solvent Optimization: The choice of base and solvent system is critical. Stronger bases can sometimes accelerate the transmetalation step, but they can also promote side reactions like protodeboronation. A careful screening of bases (e.g., carbonates, phosphates, hydroxides) and solvent systems (e.g., toluene, dioxane, THF, often with an aqueous co-solvent) is often necessary to find the optimal conditions for a challenging substrate.

  • Use of Boronic Esters: For boronic acids that are prone to decomposition (e.g., via protodeboronation), the use of more stable derivatives such as pinacol esters or MIDA boronates can be advantageous.[2] These esters can slowly release the boronic acid in situ, maintaining a low concentration that favors the desired cross-coupling over decomposition pathways.

Conclusion

The selection of a substituted phenylboronic acid in a Suzuki-Miyaura cross-coupling is a critical decision that significantly impacts the outcome of the reaction. By understanding the interplay of electronic and steric effects, researchers can make more informed choices and develop robust and efficient synthetic routes. While electron-donating groups generally enhance reactivity and ortho-substituents introduce steric challenges, the judicious selection of ligands, bases, and solvents can overcome many of these obstacles. This guide provides a foundational understanding and a practical framework for navigating the diverse landscape of substituted phenylboronic acids in this cornerstone of modern organic synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is paramount to both groundbreaking research and the safety of our dedicated scientific community. This guide provides a comprehensive, technically sound framework for the safe handling and disposal of 3-Chloro-4-isopropoxyphenylboronic acid, ensuring that your work can proceed with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Compound

Primary Hazards:

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

Given these potential hazards, a rigorous approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure risk.[4][5] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a full-face shield.[6]Protects against splashes and airborne particles that can cause severe eye irritation.[7]
Hands Chemical-resistant gloves (Nitrile recommended).Prevents direct skin contact, which can lead to irritation.[7] Always inspect gloves for tears or degradation before use.
Body Laboratory coat.[8][9]Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Use in a well-ventilated area or chemical fume hood.[8] A respirator may be necessary if dust is generated.[6]Minimizes the inhalation of airborne particles that can irritate the respiratory system.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment.[10][11] The following diagram illustrates the key stages for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Proceed to Cleanup clean_segregate Segregate Waste clean_decontaminate->clean_segregate clean_dispose Dispose of Waste in Labeled Containers clean_segregate->clean_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.[8]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Confirm that a safety shower and eyewash station are readily accessible.[4]

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust.

    • If transferring the solid, use a spatula and handle it gently.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[8][12]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

Waste Segregation and Collection:
  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed container clearly labeled as "Hazardous Waste" with the full chemical name.[8][15]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for liquid hazardous waste.[15] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[15]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[15][17]

Neutralization (When Permitted):

For some simple boronic acids, neutralization may be an option, but this should only be performed with explicit approval from your institution's EHS department.[16][17] A general procedure for neutralizing a weak acid involves dilution with a large volume of water in a fume hood, followed by slow addition of a mild base like sodium bicarbonate.[17]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.[10][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.